7-amino-6-nitro-3H-quinazolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O3 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
7-amino-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6N4O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,9H2,(H,10,11,13) |
InChI Key |
MQCXSORRFDFWEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])N)N=CNC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 7-amino-6-nitro-3H-quinazolin-4-one
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical overview of a proposed synthetic pathway for 7-amino-6-nitro-3H-quinazolin-4-one, including detailed experimental protocols derived from analogous reactions, and quantitative data.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities. The specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of various bioactive molecules. This guide outlines a plausible and chemically sound multi-step synthesis route for this target compound, based on established chemical principles and reported analogous reactions.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a three-step process commencing from the readily available starting material, 2-amino-4-chlorobenzoic acid. The pathway involves the formation of the quinazolinone ring, followed by nitration and a subsequent nucleophilic aromatic substitution to introduce the amino group.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the proposed synthesis. The protocols are based on established methodologies for similar transformations.
Step 1: Synthesis of 7-Chloro-3H-quinazolin-4-one
This step involves the cyclization of 2-amino-4-chlorobenzoic acid with formamide.
-
Experimental Protocol:
-
In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid and an excess of formamide (e.g., 5-10 equivalents).
-
Heat the reaction mixture to a high temperature (typically 160-180 °C) and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Amino-4-chlorobenzoic acid | General Method |
| Reagent | Formamide | [1][2] |
| Temperature | 160-180 °C | General Method |
| Reaction Time | 4-6 hours | General Method |
| Work-up | Precipitation in water, filtration, washing, drying | General Method |
| Purification | Recrystallization (e.g., from ethanol) | General Method |
| Typical Yield | 70-85% (based on analogous reactions) | - |
Step 2: Synthesis of 7-Chloro-6-nitro-3H-quinazolin-4-one
This step involves the nitration of the 7-chloro-3H-quinazolin-4-one intermediate. The nitro group is directed to the 6-position due to the activating effect of the quinazolinone ring system.
-
Experimental Protocol:
-
Carefully add 7-chloro-3H-quinazolin-4-one to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (a typical nitrating mixture).
-
Stir the mixture at a controlled temperature (e.g., 0-10 °C) for a specified period (e.g., 1-2 hours).
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional period, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and dried.
-
Recrystallization from a solvent like acetic acid can be performed for further purification.[3]
-
| Parameter | Value/Condition | Reference |
| Starting Material | 7-Chloro-3H-quinazolin-4-one | [4] |
| Reagents | Concentrated H₂SO₄, Fuming HNO₃ | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 2-4 hours | [3] |
| Work-up | Poured onto ice, filtration, washing with water | [3] |
| Purification | Recrystallization from acetic acid | [3] |
| Reported Yield | 81.7% for an analogous sulfonation reaction | [4] |
Step 3: Synthesis of this compound
This final step is a nucleophilic aromatic substitution (S_N_Ar) where the chloro group at the 7-position is displaced by an amino group. The presence of the electron-withdrawing nitro group at the ortho position (position 6) facilitates this reaction.[5]
-
Experimental Protocol:
-
In a sealed pressure vessel, dissolve 7-chloro-6-nitro-3H-quinazolin-4-one in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Introduce the ammonia source. This can be aqueous ammonia, a solution of ammonia in an alcohol, or an ammonium salt in the presence of a base.
-
Heat the sealed reaction vessel to a high temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be precipitated by the addition of water.
-
Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
| Parameter | Value/Condition | Reference |
| Starting Material | 7-Chloro-6-nitro-3H-quinazolin-4-one | Proposed |
| Reagent | Ammonia source (e.g., aq. NH₃, NH₃ in alcohol) | [5][6][7] |
| Solvent | Polar aprotic solvent (e.g., DMF, DMSO) | [4] |
| Temperature | 100-150 °C (in a sealed vessel) | Proposed |
| Reaction Time | 4-12 hours (to be optimized) | Proposed |
| Work-up | Cooling, precipitation (with water if necessary), filtration, washing, drying | Proposed |
| Expected Yield | Moderate to high, based on analogous S_N_Ar reactions | - |
Workflow Visualization
The following diagram illustrates the general experimental workflow for a typical step in this synthesis, such as the nucleophilic aromatic substitution.
Figure 2: General experimental workflow for the amination step.
Conclusion
The synthesis of this compound, while not explicitly detailed in a single source, can be confidently proposed through a robust three-step pathway. This guide provides researchers with a strong foundation, including detailed, adaptable experimental protocols and expected outcomes based on closely related and well-documented chemical transformations. The successful execution of this synthesis will provide a valuable chemical intermediate for further drug discovery and development efforts. Researchers should note that optimization of reaction conditions, particularly for the final amination step, may be necessary to achieve optimal yields and purity.
References
- 1. Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-amino-6-nitro-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 7-amino-6-nitro-3H-quinazolin-4-one. Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates information from closely related analogs and established principles of medicinal chemistry. The synthesis, key physicochemical parameters, and potential biological significance are discussed, offering a foundational resource for researchers in drug discovery and development.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The 4(3H)-quinazolinone scaffold is a key pharmacophore found in numerous clinically approved drugs and investigational agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The introduction of amino and nitro substituents onto the quinazolinone core, as in the case of this compound, can significantly modulate its electronic properties, hydrogen bonding capacity, and overall molecular topology, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a comprehensive understanding of the physicochemical characteristics of this specific, yet under-documented, quinazolinone derivative.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Property | Predicted/Reported Value | Remarks and Citations |
| Molecular Formula | C₈H₆N₄O₃ | - |
| Molecular Weight | 206.16 g/mol | - |
| Melting Point (°C) | >300 | Quinazolinones, particularly those with nitro and amino groups capable of strong intermolecular hydrogen bonding, generally exhibit high melting points. For example, 6-nitroquinazolin-4(3H)-one has a reported melting point of 286-287 °C.[1] The addition of an amino group is expected to further increase intermolecular interactions, leading to an even higher melting point. |
| Solubility | Poorly soluble in water and common organic solvents such as ethanol and diethyl ether. Slightly soluble in DMSO and methanol (with heating).[1][2] | The planar, aromatic structure and the presence of both hydrogen bond donors (amino and N-H groups) and acceptors (nitro and carbonyl groups) contribute to a stable crystal lattice, resulting in low solubility. 6-amino-3H-quinazolin-4-one is noted to have limited water solubility but better solubility under acidic conditions.[2] |
| pKa | Predicted acidic pKa ~7-8 (for the N3-H proton). Predicted basic pKa ~2-3 (for the 7-amino group). | The N3-H proton of the quinazolinone ring is weakly acidic. The 7-amino group is expected to be a weak base due to the electron-withdrawing effects of the nitro group and the quinazolinone ring system. |
| LogP | Predicted ~1.5 - 2.5 | The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The presence of both polar (amino, nitro, carbonyl) and nonpolar (aromatic ring) functionalities suggests a moderate LogP value. |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted quinazolinones. A common and effective strategy involves the nitration of a suitable precursor followed by the introduction of the amino group.
Proposed Synthetic Pathway
A logical synthetic approach would start from 7-fluoro-3H-quinazolin-4-one, which can be nitrated to introduce the nitro group at the 6-position. Subsequently, the fluorine atom at the 7-position can be displaced by an amino group via nucleophilic aromatic substitution.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Fluoro-6-nitro-3H-quinazolin-4-one
This protocol is adapted from the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one.[3]
-
To a stirred mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (100 mL), carefully add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mol).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
After cooling to room temperature, pour the reaction mixture onto 1500 mL of ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the crude product.
-
Recrystallize the crude product from acetic acid to obtain pure 7-fluoro-6-nitroquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction.
-
In a sealed pressure vessel, dissolve 7-fluoro-6-nitro-3H-quinazolin-4-one in a suitable solvent such as ethanol or DMF.
-
Saturate the solution with ammonia gas or add a solution of ammonia in a suitable solvent (e.g., methanolic ammonia).
-
Heat the mixture at a temperature between 100-150 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield this compound.
Potential Biological Activity and Signaling Pathways
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The specific substitution pattern of this compound suggests potential activity in several areas, most notably as a kinase inhibitor.
Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The general pharmacophore for these inhibitors includes a nitrogen-containing heterocyclic core (the quinazolinone) that anchors in the ATP-binding pocket of the kinase, and various substituents that provide specificity and additional interactions.
Caption: Potential mechanism of action via EGFR kinase inhibition.
The 7-amino group could potentially form hydrogen bonds with key residues in the kinase domain, while the 6-nitro group would influence the electronic properties of the aromatic system. The overall structure bears resemblance to known kinase inhibitors, making this a promising area for further investigation.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in drug discovery, particularly in the development of kinase inhibitors. While direct experimental data is scarce, this guide provides a solid foundation for its physicochemical properties, a plausible synthetic route, and a rationale for its potential biological activity. Further experimental validation of these predicted properties and biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.
References
Technical Guide: Synthesis and Characteristics of Substituted Quinazolinones
A focus on 6-Nitro-7-Substituted-3H-Quinazolin-4-one Derivatives
Introduction
This technical guide addresses the chemical synthesis, structure, and properties of amino-nitro substituted 3H-quinazolin-4-ones. Initial searches for a specific CAS number and detailed experimental data for 7-amino-6-nitro-3H-quinazolin-4-one did not yield specific results, suggesting it is not a widely cataloged or studied compound. However, extensive literature exists for the synthesis and characterization of its isomers and related derivatives. This document will, therefore, provide a comprehensive overview of the synthesis of a closely related and well-documented class of compounds: 6-nitro-7-substituted-3H-quinazolin-4-ones and their subsequent conversion to 6-amino derivatives .
The quinazolinone scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic placement of functional groups, such as nitro and amino moieties, on the quinazoline ring is a key strategy in the development of novel therapeutic agents, including those with potential applications in oncology.[2]
Chemical Structure and Properties
The core structure of a quinazolinone consists of a fused benzene and pyrimidine ring system. The specific properties of substituted quinazolinones are largely determined by the nature and position of their functional groups.
| Property | 6-Nitroquinazolin-4(3H)-one |
| CAS Number | 6943-17-5[3] |
| Molecular Formula | C₈H₅N₃O₃[3] |
| Molecular Weight | 191.14 g/mol [3] |
| Appearance | Yellow Solid[3] |
| Melting Point | 286-287 °C[3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating)[3] |
Synthesis of Substituted Quinazolinones
The synthesis of amino-nitro substituted quinazolinones often involves a multi-step process, typically starting with a suitably substituted anthranilic acid or a pre-formed quinazolinone core that undergoes subsequent functionalization. A common strategy involves the nitration of the quinazolinone ring, followed by the introduction of other substituents and the eventual reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one
A widely cited method for the synthesis of 6-nitroquinazolin-4(3H)-one involves the nitration of quinazolin-4(3H)-one.[4]
Materials:
-
Quinazolin-4(3H)-one
-
Concentrated Sulfuric Acid
-
Nitric Acid
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve quinazolin-4(3H)-one (0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K for 1 hour.[4]
-
Prepare a nitrating mixture of 21 ml of nitric acid and 18 ml of concentrated sulfuric acid. Add this mixture to the flask under vigorous stirring, maintaining a temperature not exceeding 303 K.[4]
-
Stir the reaction mixture for another hour at the same temperature, followed by an additional hour at room temperature.[4]
-
Dropwise, add 45 ml of nitric acid to the reaction mixture over a period of 1 hour at room temperature.[4]
-
Allow the reaction mixture to stand at room temperature for 10 hours.[4]
-
Pour the contents of the flask into a dish containing ice.[4]
-
Filter the resulting precipitate, wash with water, and dry.[4]
-
Recrystallize the crude product from ethanol to obtain pure 6-nitroquinazolin-4(3H)-one.[4]
Experimental Protocol: Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one
This protocol demonstrates a common synthetic route starting from a fluorinated and nitrated quinazolinone.
Step 1: Synthesis of 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one
-
Load a 500 mL round-bottomed flask with 5.228 g of 7-fluoro-6-nitroquinazolin-4(3H)-one (25.00 mmol) and 200 mL of ethanol under an argon atmosphere.[5]
-
Add 3.518 ml of (4-methoxyphenyl)methanethiol (25.25 mmol) with a syringe.[5]
-
Add a solution of 1.050 g of NaOH (26.25 mmol) in 10 mL of H₂O dropwise.[5]
Step 2: Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one
-
In a 250 mL round-bottomed flask, combine 8.321 g of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (23.48 mmol), 6.285 g of NH₄Cl (117.5 mmol), and 150 mL of a 4:1 EtOH/H₂O mixture.[5]
-
Place the flask in an oil bath at 80 °C.[5]
-
Add 6.562 g of iron powder (117.5 mmol) while stirring.[5]
-
Fit the flask with a reflux condenser and stir the reaction under argon at 80 °C for 2 hours, or until TLC indicates complete reduction.[5]
Synthetic Pathways and Logical Relationships
The following diagram illustrates a generalized synthetic pathway for the creation of 6-amino-7-substituted quinazolinones, a common strategy in the chemical literature.
Caption: Generalized synthetic workflow for 6-amino-7-substituted quinazolinones.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical laboratory workflow for the synthesis and purification of substituted quinazolinones.
Caption: Standard laboratory workflow for synthesis and analysis.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. mdpi.com [mdpi.com]
In Vitro Screening of 7-Amino-6-Nitro-3H-Quinazolin-4-One and its Analogs: A Technical Guide
Disclaimer: Direct in vitro screening data for the specific compound 7-amino-6-nitro-3H-quinazolin-4-one is not extensively available in the public domain. This guide provides a comprehensive overview based on established methodologies for the synthesis and in vitro screening of structurally related amino-nitro quinazolinone derivatives. The experimental protocols and data presented are drawn from studies on analogous compounds and are intended to serve as a foundational resource for researchers.
Introduction
Quinazolinones are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The introduction of specific substituents, such as nitro and amino groups, onto the quinazolinone ring can significantly modulate their biological effects.[3] Notably, 6-nitro-substituted quinazolines have been investigated for their potential as anticancer agents, often targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[4][5]
This technical guide outlines a plausible synthetic approach for this compound and details standardized in vitro screening protocols to evaluate its potential cytotoxic and antimicrobial activities.
Synthesis of Quinazolinone Derivatives
The synthesis of amino-nitro substituted quinazolinones typically involves a multi-step process starting from substituted anthranilic acids. A common strategy involves the nitration of the benzene ring, followed by cyclization to form the quinazolinone core, and subsequent reduction of the nitro group to an amine.
A plausible synthetic route for this compound can be extrapolated from established methods for similar isomers. For instance, the synthesis of 6-amino-3(H)-quinazolin-4-ones has been achieved through the nitration of a 3(H)-quinazolin-4-one precursor, followed by reduction of the nitro group.[6] A similar approach can be envisioned for the target compound, likely starting from a 7-substituted precursor.
One reported synthesis for a related compound, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, starts with 7-fluoro-6-nitroquinazolin-4(3H)-one. The nitro group is then reduced to an amine using iron powder and ammonium chloride.[7] This highlights a feasible method for the reduction step in the synthesis of the title compound.
In Vitro Screening Protocols
Anticancer Activity Screening
A primary application for novel quinazolinone derivatives is in oncology research.[1] The following protocols are standard for assessing the cytotoxic potential of a compound against various cancer cell lines.
A panel of human cancer cell lines should be used to assess the breadth of activity. Commonly used cell lines for screening quinazolinones include:
-
HCT-116 (Colon Cancer)[5]
-
A549 (Lung Cancer)[5]
-
MCF-7 (Breast Cancer)
-
A normal fibroblast cell line, such as WI-38 , should be included to assess selectivity and general cytotoxicity.[5]
Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Gefitinib).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Activity Screening
Quinazolinone derivatives have also shown promise as antimicrobial agents.[8] Standard protocols for evaluating antibacterial and antifungal activity are detailed below.
A representative panel of pathogenic microbes should be used:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[6][9]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[9][10]
-
Fungi: Candida albicans, Aspergillus niger[10]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 × 10^5 CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11]
Data Presentation
Quantitative results from in vitro screening should be summarized in tables for clear comparison. Below are examples based on data for related 6-nitro-quinazolinone derivatives.
Table 1: In Vitro Anticancer Activity of Representative 6-Nitro-Quinazolinone Derivatives (IC50 in µM)
| Compound | HCT-116 | A549 | WI-38 (Normal) | Reference |
| Compound 6c * | 0.98 | 1.12 | 10.24 | [5] |
| Gefitinib | 1.15 | 1.35 | 15.31 | [5] |
Note: Compound 6c is (E)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one.[5]
Table 2: In Vitro Antimicrobial Activity of a Representative 6-Nitro-Quinazolinone Derivative (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | Reference |
| 6-nitro-3(H)-quinazolin-4-one | 12.08 | 15.04 | 10.08 | [6] |
| Ampicillin | 27.08 | 28.04 | 25.08 | [6] |
Visualization of Pathways and Workflows
EGFR Signaling Pathway
Many quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.[4][12]
Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.
Experimental Workflow for In Vitro Screening
The logical flow from compound synthesis to data analysis is crucial for systematic drug discovery research.
Caption: General workflow for in vitro screening of a novel compound.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. mdpi.com [mdpi.com]
- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Speculative Mechanism of Action: 7-amino-6-nitro-3H-quinazolin-4-one
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following guide presents a speculative mechanism of action for 7-amino-6-nitro-3H-quinazolin-4-one based on the biological activities of structurally related quinazolinone derivatives. No direct experimental data for this specific compound was found in the public domain at the time of writing. The proposed mechanisms should be considered hypothetical and require experimental validation.
Introduction to the Quinazolin-4-one Scaffold
The quinazolin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring bioactive compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Several quinazolinone-based drugs have reached the market, such as the anticancer agents gefitinib and erlotinib, which act as epidermal growth factor receptor (EGFR) inhibitors.[4] The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system.[1][2]
The Significance of 7-Amino and 6-Nitro Substituents
The specific substitution pattern of a 7-amino and a 6-nitro group on the 3H-quinazolin-4-one core suggests several potential avenues for biological activity.
-
The 6-Nitro Group: The presence of a nitro group at the 6-position is a common feature in many bioactive quinazolinone derivatives. This group is a strong electron-withdrawing moiety, which can significantly influence the electronic properties of the aromatic ring system. In the context of anticancer activity, nitroaromatic compounds can undergo bioreduction to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage. Furthermore, some studies have indicated that 6-nitro-quinazolin-4-one derivatives can act as photosensitizers, inducing DNA damage upon light exposure.[5] Research has also shown that 6-nitro-3(H)-quinazolin-4-one exhibits notable antibacterial activity.[6]
-
The 7-Amino Group: The amino group at the 7-position is a key feature in some potent enzyme inhibitors. For instance, the 7-substituent in certain quinazoline-based kinase inhibitors plays a crucial role in their binding affinity and selectivity. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active site of target proteins.
Speculative Mechanisms of Action
Based on the available literature for structurally similar compounds, we can speculate on several potential mechanisms of action for this compound.
Kinase Inhibition (EGFR/HER2)
A prominent mechanism of action for many quinazolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8] These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis.
Hypothetical Signaling Pathway:
Caption: Speculative inhibition of EGFR signaling by this compound.
The 4-anilinoquinazoline scaffold, which is structurally related, is a well-established EGFR inhibitor. It is plausible that the 7-amino group of this compound could form crucial hydrogen bonds within the ATP-binding pocket of EGFR, while the quinazolinone core mimics the adenine region of ATP. The 6-nitro group could further modulate the binding affinity through electronic effects.
Antimicrobial Activity
Quinazolinone derivatives have been reported to possess antibacterial and antifungal activities.[3][4] The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis. The compound 6-nitro-3(H)-quinazolin-4-one has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The addition of a 7-amino group might enhance this activity or broaden the spectrum.
DNA Intercalation and Damage
The planar aromatic structure of the quinazolinone ring system is conducive to intercalation between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. As mentioned, 6-nitro-quinazolinone has been shown to be a DNA photocleaver upon UVA irradiation.[5] While this is a light-dependent effect, it suggests a potential for the nitro-quinazolinone scaffold to interact with DNA. The 7-amino group could further stabilize this interaction through hydrogen bonding with the phosphate backbone or the DNA bases.
Quantitative Data for Structurally Related Compounds
While no direct quantitative data for this compound is available, the following table summarizes the inhibitory concentrations (IC50) of some related quinazolinone derivatives against cancer cell lines and kinases.
| Compound/Derivative | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 4,6-Disubstituted quinazoline V | BT474 (Ductal Carcinoma) | 0.081 | [8] |
| Quinazoline chalcone derivative VI | MDCK II BCRP | 0.39 | [8] |
| Quinazolinyl benzylidene VIIa | EGFR | 0.0469 | [8] |
| Quinazolinyl benzylidene VIIb | EGFR | 0.0534 | [8] |
| 7-methoxy-6-nitroquinazolin-4(3H)-one | HER-2 | Not specified, but effective inhibition reported | [7] |
Proposed Experimental Protocols
To investigate the speculative mechanisms of action for this compound, the following experimental protocols, adapted from the literature, are proposed.
In Vitro Kinase Inhibition Assay (EGFR/HER2)
Objective: To determine the inhibitory activity of the compound against EGFR and HER2 kinases.
Methodology:
-
Recombinant human EGFR and HER2 kinase domains are used.
-
The assay is performed in a 96-well plate format.
-
The compound is serially diluted in DMSO and pre-incubated with the kinase in an assay buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The kinase reaction is initiated by the addition of the substrate.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with a phospho-specific antibody or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Human cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer, both known to express EGFR/HER2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the compound for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the viable cells to reduce the MTT to formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[9]
DNA Intercalation Assay (Ethidium Bromide Displacement)
Objective: To assess the ability of the compound to intercalate into DNA.
Methodology:
-
A solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) is prepared in a suitable buffer. EtBr fluoresces strongly when intercalated into DNA.
-
The fluorescence emission spectrum of the ctDNA-EtBr complex is recorded.
-
Aliquots of the compound are titrated into the ctDNA-EtBr solution.
-
After each addition, the fluorescence emission spectrum is recorded.
-
A decrease in the fluorescence intensity of the ctDNA-EtBr complex upon addition of the compound indicates displacement of EtBr from the DNA, suggesting an intercalative binding mode.
-
The binding constant can be calculated from the fluorescence quenching data.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.
Caption: A proposed experimental workflow to elucidate the mechanism of action.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated experimentally, the analysis of structurally related compounds provides a strong basis for several plausible hypotheses. The most promising speculative mechanisms include the inhibition of receptor tyrosine kinases like EGFR and HER2, antimicrobial activity, and potential interactions with DNA. The proposed experimental protocols offer a roadmap for future research to validate these hypotheses and unlock the therapeutic potential of this and similar quinazolinone derivatives. The unique combination of the 7-amino and 6-nitro substituents on the privileged quinazolin-4-one scaffold makes it a compelling candidate for further investigation in the fields of oncology and infectious diseases.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of quinazolinone scaffolds from anthranilic acid
An In-depth Technical Guide to the Synthesis of Quinazolinone Scaffolds from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic methodologies for constructing quinazolinone scaffolds, a core structure in many biologically active compounds, using anthranilic acid as a primary starting material. The following sections detail various synthetic routes, present quantitative data for comparative analysis, provide explicit experimental protocols, and illustrate the reaction pathways.
Core Synthetic Strategies
The synthesis of quinazolinones from anthranilic acid can be broadly categorized into several effective strategies, each with distinct advantages concerning reaction conditions, yield, and applicability to diverse substitution patterns. These strategies range from classical one-pot multicomponent reactions to modern green chemistry approaches that utilize microwave or ultrasound irradiation to enhance reaction rates and efficiency.
One-Pot Multicomponent Reactions
One-pot syntheses are highly efficient as they combine multiple reaction steps without the isolation of intermediates, saving time and resources.
-
From Anthranilic Acid, Amines, and Orthoesters: This method allows for the direct formation of 3-substituted quinazolin-4(3H)-ones. The reaction is often catalyzed by acids or metal triflates.[1]
-
From Anthranilic Acid, Formaldehyde, and Primary Aromatic Amines: This approach provides a straightforward route to 3-aryl substituted-4-(2H)-quinazolinones.[2]
-
From Anthranilic Acid, Acetic Anhydride, and Primary Amines: This solvent- and catalyst-free method, often facilitated by ultrasonic irradiation, is an environmentally friendly option for synthesizing 3-substituted 2-methyl quinazoline-4(3H)-ones.[3]
Two-Step Synthesis via Benzoxazinone Intermediate
This common and versatile method involves the initial formation of a benzoxazinone intermediate, which is then converted to the desired quinazolinone.[4][5]
-
Formation of N-acyl anthranilic acid: Anthranilic acid is first acylated using an acyl chloride or anhydride.[4][5]
-
Cyclization to Benzoxazinone: The N-acylated intermediate is then cyclized, typically with a dehydrating agent like acetic anhydride, to form a benzoxazinone.[4][5]
-
Reaction with Amines: The benzoxazinone ring is opened and subsequently closed by reaction with a primary amine to yield the 2,3-disubstituted quinazolinone.[4]
Niementowski Reaction
The classical Niementowski reaction involves the condensation of anthranilic acid with an amide, such as formamide, at elevated temperatures to produce quinazolin-4-one.[6][7] This method is one of the most fundamental approaches to the unsubstituted quinazolinone core.
Green Synthetic Approaches
In recent years, there has been a significant shift towards more environmentally benign synthetic methods.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many quinazolinone syntheses.[2][7][8][9] This technique can be applied to both one-pot and multi-step syntheses.
-
Ultrasound-Assisted Synthesis: Similar to microwave irradiation, ultrasound provides a source of energy that can accelerate reaction rates and improve yields, often under milder conditions.[3]
-
Catalytic Methods: A variety of catalysts have been employed to improve the efficiency and selectivity of quinazolinone synthesis. These include organic clays,[9] deep eutectic solvents (DES),[8][10] and various Lewis and Brønsted acids.[11][12]
Quantitative Data Presentation
The following tables summarize quantitative data from various reported synthetic methods for quinazolinone scaffolds, allowing for a direct comparison of their efficiencies.
Table 1: One-Pot Multicomponent Reactions
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reaction Time | Reference |
| Anthranilic acid, Trimethyl orthoformate, Amine | Microwave, 120°C, EtOH | 3-Substituted-quinazolin-4(3H)-ones | 70-85 | 30 min | [8] |
| Anthranilic acid, Formaldehyde, Primary aromatic amines | Microwave, Acidic alumina | 3-Aryl substituted-4-(2H)-quinazolinones | 82-94 | 2-4 min | [2] |
| Anthranilic acid, Acetic anhydride, Primary amines | Ultrasound irradiation, Solvent- and catalyst-free | 3-Substituted 2-methyl quinazoline-4(3H)-ones | 75-92 | 1.5-2.5 h | [3] |
| Anthranilic acid, Orthoesters, Amines | Yb(OTf)₃, Solvent-free | Quinazolin-4(3H)-ones | 75-99 | a few min | [1] |
Table 2: Two-Step Synthesis via Benzoxazinone Intermediate
| Starting Materials (Step 2) | Reaction Conditions (Step 2) | Product | Overall Yield (%) | Reference |
| Benzoxazinone, Aniline | Toluene, Reflux | 2-Substituted-3-phenyl-quinazolin-4(3H)-one | 28 | [5] |
| Benzoxazinone, Hydrazine hydrate | Ethanol, Reflux | 3-Amino-2-substituted-quinazolin-4(3H)-one | High | [5] |
| Benzoxazinone, Amines | Choline chloride:urea (DES), 80°C | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | 60-80 | [8] |
Table 3: Niementowski Reaction
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reaction Time | Reference |
| Anthranilic acid, Formamide | 130-135°C | Quinazolin-4-one | 72-96 | 2 h | [6] |
| Anthranilic acid, Formamide | Microwave, Montmorillonite K-10 | Quinazolin-4-ones | 85-95 | 4 min | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones[8]
-
A mixture of anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the respective amine (6 mmol) is prepared in ethanol (10 mL).
-
The reaction mixture is subjected to microwave irradiation at 120°C for 30 minutes.
-
After completion, the mixture is poured over crushed ice.
-
The resulting crude product is separated by filtration.
-
The product is recrystallized from ethanol to afford the pure 3-substituted-quinazolin-4(3H)-one.
Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 3-Substituted 2-Methyl Quinazoline-4(3H)-ones[3]
-
In a one-pot reaction, anthranilic acid, acetic anhydride, and a selected aromatic or aliphatic primary amine are mixed without any solvent or catalyst.
-
The mixture is subjected to ultrasonic irradiation at ambient temperature for the specified time (typically 1.5-2.5 hours).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is worked up, which may involve washing with a suitable solvent and drying.
Protocol 3: Synthesis of 2,3-disubstituted-4(3H)-quinazolinones via Benzoxazinone Intermediate[4]
Step A: Synthesis of N-butyryl anthranilic acid
-
Anthranilic acid is reacted with butyryl chloride to obtain the corresponding amide.
Step B: Synthesis of the Benzoxazinone
-
The N-butyryl anthranilic acid is reacted with acetic anhydride to yield the benzoxazin-4-one as a crystalline product.
Step C: Synthesis of the 2,3-disubstituted quinazolinone
-
The benzoxazinone is then reacted with a primary amine (e.g., aniline or benzylamine) to replace the oxygen in the benzoxazinone ring, resulting in the formation of the 2,3-disubstituted quinazolinone.
Protocol 4: Niementowski Reaction for the Synthesis of Quinazolin-4-one[6]
-
A mixture of anthranilic acid (0.1 mol) and formamide (0.4 mol) is placed in a two-neck flask equipped with a reflux condenser.
-
The reaction mixture is heated in a glycerin bath at 130-135°C for 2 hours.
-
After cooling to room temperature, the mixture is poured into a beaker containing crushed ice and left for 6-8 hours at room temperature.
-
The precipitated crystals are filtered, dried, and recrystallized from water in the presence of activated carbon to yield pure quinazolin-4-one.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies described above.
Caption: One-pot synthesis of 3-substituted quinazolin-4(3H)-ones.
Caption: Two-step synthesis via a benzoxazinone intermediate.
Caption: The classical Niementowski reaction pathway.
Caption: Comparison of conventional and green synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. generis-publishing.com [generis-publishing.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinazolinone Derivatives
Introduction
Quinazolinone, a fused bicyclic heterocyclic compound composed of a benzene ring and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The structural versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile. Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have been approved for clinical use, particularly in oncology, validating the therapeutic potential of this scaffold. This guide provides a comprehensive overview of the recent advancements in the synthesis, biological evaluation, and mechanisms of action of novel quinazolinone derivatives.
Synthetic Strategies for Quinazolinone Derivatives
The synthesis of the quinazolinone scaffold can be achieved through various methods, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted protocols. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A common and versatile approach begins with anthranilic acid or its derivatives. The general workflow involves the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine or hydrazine to yield the final 2,3-disubstituted quinazolinone.
General Synthesis Workflow
The Structure-Activity Relationship of 7-amino-6-nitro-3H-quinazolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The versatility of the quinazolinone scaffold allows for substitutions at various positions, leading to a wide range of pharmacological effects. This technical guide focuses on the structure-activity relationship (SAR) of 7-amino-6-nitro-3H-quinazolin-4-one and its analogs, providing insights into the key structural features that govern their biological activity. While specific data for the exact this compound is limited in publicly available literature, this guide synthesizes SAR data from closely related 6,7-disubstituted quinazolin-4-one derivatives to infer the potential activity of the title compound.
Structure-Activity Relationship of 6,7-Disubstituted Quinazolin-4-ones
The substitutions at the 6 and 7-positions of the quinazolin-4-one core play a crucial role in modulating the biological activity of these compounds. The electronic and steric properties of these substituents can significantly influence the binding affinity of the molecule to its biological target.
Anticancer Activity
Many 6,7-disubstituted quinazolin-4-one derivatives have been investigated as potent anticancer agents, often targeting key enzymes in signaling pathways that are dysregulated in cancer, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and phosphoinositide 3-kinase (PI3K).[1][2][3]
Key SAR Observations for Anticancer Activity:
-
Position 6 Substituents: The presence of a nitro group at the 6-position has been shown to be favorable for anticancer activity in some contexts. For instance, 6-nitro-3H-quinazolin-4-one has demonstrated notable antibacterial activity, which can be a desirable feature in combination therapies.[4] The electron-withdrawing nature of the nitro group can influence the overall electronic distribution of the quinazolinone ring system, potentially enhancing interactions with target proteins. The subsequent reduction of the nitro group to an amino group, as in the title compound, provides a site for further functionalization. Acylation of the 6-amino group has been explored to modulate activity.[4]
-
Position 7 Substituents: The 7-position is a critical site for modification to enhance potency and selectivity. The introduction of various substituents at this position can impact the molecule's interaction with the hinge region of kinase domains. For example, 6,7-dimethoxy substitution is a common feature in many potent EGFR inhibitors.[5] The presence of an amino group at the 7-position, as in the title compound, introduces a basic center that can form hydrogen bonds with amino acid residues in the target's active site. The combination of a 6-nitro and a 7-amino group is less common in the reviewed literature, suggesting a unique electronic profile that warrants further investigation. Studies on 6-nitro-7-(1-piperazino)quinazolines have shown that modifications at the 7-position can influence inhibitory activities toward TNF-α production and T cell proliferation.[6]
Table 1: Summary of Anticancer Activity of Selected 6,7-Disubstituted Quinazolin-4-one Analogs
| Compound/Analog | R6 | R7 | Target(s) | Activity (IC50/GI50) | Reference(s) |
| Gefitinib (Iressa) | - | O(CH2)2morpholine | EGFR | ~0.02 µM (EGFR wt) | [5] |
| Erlotinib (Tarceva) | - | OCH3 | EGFR | ~0.002 µM (EGFR) | [5] |
| Analog 1 | NO2 | Cl | EGFR | - | [7] |
| Analog 2 | NO2 | Tosyl | - | - | [8] |
| Compound 6d | H | H (with modifications at N3 and C2) | EGFR | 0.069 µM | [9][10] |
| Compound SQ2 | OCH3 | OCH3 (with modifications at C2 and C4) | VEGFR-2 | 0.014 µM | [2] |
Note: This table presents a selection of analogs to illustrate the influence of substitutions. Direct quantitative comparison is challenging due to variations in assay conditions and specific molecular structures.
Antimicrobial Activity
Quinazolinone derivatives have also shown promise as antimicrobial agents. The substitution pattern on the quinazolinone ring is a key determinant of their antibacterial and antifungal efficacy.
Key SAR Observations for Antimicrobial Activity:
-
Position 6 Substituents: A 6-nitro substituent has been associated with significant antibacterial activity. 6-nitro-3(H)-quinazolin-4-one exhibited remarkable activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[4] The conversion of the 6-nitro group to a 6-amino group, which can then be acylated, offers a strategy to modulate the antimicrobial spectrum and potency.[4]
-
Position 7 Substituents: While the influence of a 7-amino group in combination with a 6-nitro group on antimicrobial activity is not extensively documented, substitutions at the 7-position are known to affect the overall properties of the molecule, which could impact its ability to penetrate bacterial cell walls and interact with microbial targets.
Table 2: Summary of Antimicrobial Activity of Selected 6-Substituted Quinazolin-4-one Analogs
| Compound/Analog | R6 | R7 | Target Organism(s) | Activity | Reference(s) |
| 6-nitro-3(H)-quinazolin-4-one | NO2 | H | B. subtilis, S. aureus, E. coli | Remarkable antibacterial activity | [4] |
| 6-amino-3(H)-quinazolin-4-one | NH2 | H | - | Precursor for further synthesis | [4] |
| VMA-17-04 | Br | H (with modifications at N3 and C2) | S. aureus | MIC: 16 µg/ml | [11] |
| Compound A-1 | Br | H (with modifications at N2 and N3) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good to very good activity | [12] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. The following sections provide generalized methodologies based on common practices for quinazolinone derivatives.
General Synthesis of 6,7-Disubstituted Quinazolin-4-ones
The synthesis of this compound would typically start from a suitably substituted anthranilic acid derivative. A common synthetic route is the Niementowski quinazolinone synthesis.
Example Synthetic Protocol:
-
Nitration of a 7-substituted-4(3H)-quinazolinone: To a solution of the starting quinazolinone in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred for a specified time and then poured onto ice. The resulting precipitate is filtered, washed, and dried to yield the 6-nitro derivative.[4]
-
Introduction of the 7-amino group: This can be achieved through nucleophilic aromatic substitution on a 7-halo-6-nitroquinazolin-4-one precursor with an amine source.
-
Reduction of the 6-nitro group: The 6-nitro group can be reduced to a 6-amino group using various reducing agents, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C).[4]
In Vitro Anticancer Activity Assays
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[13][14]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[14]
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[14]
In Vitro Antimicrobial Activity Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Signaling Pathways and Visualization
Quinazolinone derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell growth and proliferation. Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, are EGFR inhibitors.[1][9][10]
Caption: EGFR signaling pathway and potential inhibition by this compound.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy for cancer therapy.[2][16]
Caption: VEGFR-2 signaling pathway and its potential inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many cancers, making it an attractive target for drug development.[3][17]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
Conclusion
The this compound scaffold represents an interesting, yet underexplored, area of quinazolinone chemistry. Based on the extensive research on related 6,7-disubstituted analogs, it is plausible that this compound and its derivatives could exhibit significant biological activities, particularly as anticancer and antimicrobial agents. The electron-withdrawing nitro group at position 6 and the hydrogen-bonding capable amino group at position 7 create a unique electronic and steric profile that could be exploited for targeted drug design. Further synthesis and comprehensive biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential and to establish a more detailed and quantitative structure-activity relationship. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers embarking on the exploration of this promising class of compounds.
References
- 1. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 2. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds with inhibitory activities toward both tumor necrosis factor-alpha (TNF-alpha) production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Two-Step Synthesis Protocol for 7-amino-6-nitro-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 7-amino-6-nitro-3H-quinazolin-4-one, a key heterocyclic scaffold of interest in medicinal chemistry. The synthesis begins with the nitration of 7-fluoroquinazolin-4(3H)-one to yield the intermediate, 7-fluoro-6-nitroquinazolin-4(3H)-one. This is followed by a nucleophilic aromatic substitution (SNA_r) reaction where the fluorine atom at the C7 position is displaced by an amino group. This protocol is designed to be a reliable and reproducible method for obtaining the target compound for further research and development.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities have established them as "privileged structures" in drug discovery. The specific substitution pattern on the quinazolinone ring is critical for modulating their biological effects. The title compound, this compound, incorporates both an electron-donating amino group and an electron-withdrawing nitro group, making it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in oncology research. The presented synthetic route is robust, proceeding through a stable, isolable intermediate.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary steps:
-
Nitration: Introduction of a nitro group at the C6 position of the 7-fluoroquinazolin-4(3H)-one ring.
-
Amination: Nucleophilic aromatic substitution of the C7 fluorine atom with an amino group.
Experimental Protocols
Step 1: Synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one
This procedure details the electrophilic nitration of the quinazolinone ring system.
Materials and Equipment
| Reagent/Equipment | Specification |
| 7-Fluoroquinazolin-4(3H)-one | >98% purity |
| Concentrated Sulfuric Acid | 95-98% |
| Fuming Nitric Acid | >90% |
| Ice-water | Prepared from deionized water |
| Round-bottom flask (250 mL) | - |
| Magnetic stirrer with heating | - |
| Beaker (2 L) | - |
| Buchner funnel and filter flask | - |
| pH paper | - |
Procedure
-
Carefully add 7-fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (100 mL) in a 250 mL round-bottom flask with stirring.[1]
-
Heat the reaction mixture to 100°C (373 K) and maintain this temperature for 1 hour with continuous stirring.[1]
-
After 1 hour, cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto 1500 mL of ice-water in a 2 L beaker with vigorous stirring to precipitate the crude product.[1]
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the collected solid, 7-fluoro-6-nitroquinazolin-4(3H)-one, under vacuum. The product can be further purified by recrystallization from acetic acid if necessary.[1]
Step 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of the fluoro-intermediate. The nitro group at C6 activates the C7 position for nucleophilic attack.
Materials and Equipment
| Reagent/Equipment | Specification |
| 7-fluoro-6-nitroquinazolin-4(3H)-one | From Step 1 |
| Aqueous Ammonia | 28-30% solution |
| Ethanol (Optional Solvent) | 200 Proof |
| Pressure-rated reaction vessel | Autoclave or sealed tube |
| Magnetic stirrer with heating | - |
| Buchner funnel and filter flask | - |
Procedure
-
Place 7-fluoro-6-nitroquinazolin-4(3H)-one (1 equivalent) into a pressure-rated reaction vessel.
-
Add concentrated aqueous ammonia (28-30%, ~20 equivalents). Ethanol may be used as a co-solvent to improve solubility if needed.
-
Seal the vessel securely.
-
Heat the mixture to 100-120°C with stirring for 12-24 hours. Caution: This reaction should be performed in a properly functioning fume hood behind a blast shield due to the generation of pressure.
-
After the reaction period, cool the vessel to room temperature.
-
Carefully vent and open the vessel.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting material.
-
Dry the final product, this compound, under vacuum.
Data Summary
Table 1: Reaction Parameters and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Temp. | Time | Product | Expected Yield |
| 1 | Electrophilic Nitration | 7-Fluoroquinazolin-4(3H)-one | Conc. H₂SO₄, Fuming HNO₃ | 100 °C | 1 hr | 7-fluoro-6-nitroquinazolin-4(3H)-one | High |
| 2 | Nucleophilic Aromatic Substitution (SNA_r) | 7-fluoro-6-nitroquinazolin-4(3H)-one | Aqueous Ammonia (NH₄OH) | 120 °C | 12-24 hr | This compound | Moderate-Good |
Diagrams
Caption: Two-step synthesis workflow for this compound.
References
Application Notes and Protocols for the Characterization of 7-amino-6-nitro-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 7-amino-6-nitro-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established analytical techniques for quinazolinone derivatives.
Compound Profile
| Compound Name | This compound |
| IUPAC Name | 7-amino-6-nitroquinazolin-4(3H)-one |
| Molecular Formula | C₈H₆N₄O₃ |
| Molecular Weight | 206.16 g/mol |
| CAS Number | Not available. |
| Predicted Physical Appearance | Yellow to orange solid. |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. |
Analytical Techniques for Characterization
A multi-technique approach is recommended for the unambiguous characterization of this compound. The following methods are crucial for confirming the identity, purity, and structural integrity of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of the synthesized compound. A reverse-phase method is typically suitable for quinazolinone derivatives.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in DMSO or a suitable solvent.
Data Presentation: Predicted HPLC Data
| Parameter | Predicted Value |
| Retention Time (tR) | 8-12 minutes (highly dependent on the specific system and column) |
| Purity | >95% (for a successfully synthesized and purified compound) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the target compound.
Experimental Protocol: LC-MS Analysis
-
LC System: An ultra-high-performance liquid chromatography (UPLC) or HPLC system.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.
-
LC Conditions: Utilize the same column and mobile phase conditions as described in the HPLC protocol.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Presentation: Predicted LC-MS Data
| Ionization Mode | Predicted m/z | Ion Species |
| ESI Positive | 207.05 | [M+H]⁺ |
| ESI Positive | 229.03 | [M+Na]⁺ |
| ESI Negative | 205.04 | [M-H]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the compound dissolved in 0.6 mL of DMSO-d₆.
-
¹H NMR:
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Pulse Width: 30°.
-
-
¹³C NMR:
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Pulse Program: Proton-decoupled.
-
Data Presentation: Predicted NMR Data (in DMSO-d₆)
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N3-H |
| ~8.5 | s | 1H | H-5 |
| ~8.0 | s | 1H | H-2 |
| ~7.5 | s | 1H | H-8 |
| ~6.5 | br s | 2H | NH₂ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-4 |
| ~155 | C-7 |
| ~150 | C-8a |
| ~145 | C-2 |
| ~135 | C-6 |
| ~125 | C-5 |
| ~115 | C-4a |
| ~110 | C-8 |
Note: The predicted chemical shifts are estimations based on known data for similar quinazolinone structures and may vary slightly in an actual experimental setting.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000-400 cm⁻¹.
Data Presentation: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Amino (NH₂) and Amide (N-H) |
| 1680-1660 | C=O stretching | Amide carbonyl |
| 1620-1580 | C=N and C=C stretching | Quinazoline ring |
| 1550-1500 and 1350-1300 | N-O stretching | Nitro (NO₂) |
Visualized Workflows and Pathways
General Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of this compound.
Caption: Workflow for the synthesis and analytical characterization of this compound.
Representative Signaling Pathway
Quinazolinone derivatives are known to act as inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer cell proliferation.[1] The following diagram illustrates a generic RTK signaling pathway that could be a potential target for this compound.
Caption: A potential mechanism of action via inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Application Notes and Protocols for the NMR Analysis of 7-amino-6-nitro-3H-quinazolin-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery and development.[9][10][11] The precise characterization of their molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for this purpose. This document outlines the procedures for obtaining and interpreting ¹H and ¹³C NMR spectra of 7-amino-6-nitro-3H-quinazolin-4-one.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known substituent effects of amino and nitro groups on the quinazolinone core, as inferred from spectral data of related compounds.[3][4][12] The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.1 - 8.3 | s | - | 1H |
| H-5 | ~8.4 - 8.6 | s | - | 1H |
| H-8 | ~7.0 - 7.2 | s | - | 1H |
| NH (amide) | ~12.0 - 12.5 | br s | - | 1H |
| NH₂ (amino) | ~6.0 - 6.5 | br s | - | 2H |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-4 | ~160 - 163 |
| C-4a | ~148 - 151 |
| C-5 | ~125 - 128 |
| C-6 | ~135 - 138 |
| C-7 | ~140 - 143 |
| C-8 | ~110 - 113 |
| C-8a | ~118 - 121 |
Experimental Protocols
This section details the necessary steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
3.3. NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up an NMR experiment. Specific parameters may need to be optimized for the instrument in use.
¹H NMR Acquisition:
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shimming: Shim the magnetic field to achieve optimal resolution. A sharp solvent peak with minimal distortion is indicative of good shimming.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.[4]
-
¹³C NMR Acquisition:
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K.[4]
-
3.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm.[3][4] Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.[3][4]
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
Experimental Workflow for NMR Analysis
Caption: A flowchart illustrating the key steps in the NMR analysis of this compound.
Logical Relationship of Substituent Effects on Chemical Shifts
Caption: The influence of substituents on the resulting NMR spectrum of the quinazolinone core.
References
- 1. rsc.org [rsc.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. rsc.org [rsc.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. my.nuu.uz [my.nuu.uz]
- 10. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-amino-6-nitro-3H-quinazolin-4-one in Cancer Cell Line Studies
Disclaimer: Extensive literature searches did not yield specific biological data for the anticancer activity of 7-amino-6-nitro-3H-quinazolin-4-one. The following application notes and protocols are based on studies of structurally related quinazolinone derivatives, particularly 6-nitro-4-substituted quinazolines. This information is intended to serve as a guide for initiating research and developing experimental designs for this compound. The experimental results for the target compound may vary.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Many derivatives have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4] The core quinazolinone scaffold can be chemically modified at various positions to optimize potency, selectivity, and pharmacokinetic properties.
The compound this compound belongs to this promising class of molecules. Its structure, featuring a nitro group and an amino group on the benzene ring, suggests the potential for interesting biological activity. The nitro group can be a key pharmacophore in some anticancer agents, while the amino group provides a site for further chemical modification to explore structure-activity relationships (SAR).[5]
These application notes provide a summary of the cytotoxic activities of structurally similar quinazolinone derivatives against various cancer cell lines and offer detailed protocols for evaluating the anticancer potential of this compound.
Data Presentation: Cytotoxicity of Structurally Related Quinazolinone Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of various 6-nitro-4-substituted quinazoline derivatives and other related quinazolinones against several human cancer cell lines. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: IC50 Values (µM) of 6-Nitro-4-Substituted Quinazoline Derivatives
| Compound ID | HCT-116 (Colon) | A549 (Lung) | WI-38 (Normal Fibroblast) | Reference |
| Compound 6c | 1.83 | 2.59 | 26.51 | [4][6] |
| Gefitinib | 14.27 | 15.83 | >100 | [4][6] |
Data from Farag, A. B., et al. (2024).[4][6]
Table 2: IC50 Values (µM) of Quinazolinone-Thiazole Hybrids
| Compound ID | PC3 (Prostate) | MCF-7 (Breast) | HT-29 (Colon) | Reference |
| k5 | 16.2 | 39.8 | 45.7 | [2] |
| k6 | 20.4 | 25.1 | 31.6 | [2] |
| Compound C | 42.6 | 28.8 | 56.2 | [2] |
Data from Fadaei, Z., et al. (2014).[2]
Table 3: IC50 Values (µM) of Other Quinazolinone Derivatives
| Compound ID | MDA-MB 231 (Breast) | HepG-2 (Liver) | Reference |
| Schiff's base 14a | < 0.01 | 0.01-0.1 | [7] |
| Schiff's base 14b | < 0.01 | 0.01-0.1 | [7] |
| Schiff's base 14d | < 0.01 | 0.1-1.0 | [7] |
| Doxorubicin | 0.1-1.0 | 0.1-1.0 | [7] |
Data from Ewais, M. A. (2023).[7]
Experimental Protocols
The following are detailed protocols for fundamental in vitro assays to characterize the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[11][12][13]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Centrifuge the cells at 200 xg for 5 minutes and discard the supernatant.[11]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.[14][15][16][17]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 9 ml of ice-cold 70% ethanol for fixation.[17]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 300-500 µL of PI staining solution.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: A general workflow for the in vitro evaluation of a novel anticancer compound.
Potential Signaling Pathway: EGFR Inhibition
Quinazolinone derivatives are well-known inhibitors of the EGFR signaling pathway.[18][19][20][21][22] The following diagram illustrates a simplified EGFR signaling cascade that could be a potential target of this compound.
Caption: Simplified EGFR signaling pathway and the potential inhibitory action of the compound.
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Synthesis of new series of quinazolinone derivatives endowed with anticancer potential [journals.ekb.eg]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 13. kumc.edu [kumc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. nanocellect.com [nanocellect.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Antimicrobial Activity Assay for 7-amino-6-nitro-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1] Derivatives of quinazolin-4(3H)-one are known to exhibit a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The antimicrobial potential of these compounds is of particular interest in the face of rising antimicrobial resistance.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. Below are template tables for presenting data from agar disk diffusion and broth microdilution methods.
Table 1: Zone of Inhibition Data for a Representative Quinazolinone Derivative (6-nitro-3(H)-quinazolin-4-one) by Agar Disk Diffusion Method.
| Test Microorganism | Zone of Inhibition (mm) ± SD* |
| Bacillus subtilis | 15.04 ± 0.10 |
| Staphylococcus aureus | 12.08 ± 0.12 |
| Escherichia coli | 10.08 ± 0.12 |
| Ampicillin (10 mg/disc) | 28.04 ± 0.10 |
*Data is representative of a closely related compound, 6-nitro-3(H)-quinazolin-4-one, as reported in the literature, and is intended for illustrative purposes.[3] SD: Standard Deviation.
Table 2: Minimum Inhibitory Concentration (MIC) Data Template by Broth Microdilution Method.
| Test Microorganism | MIC (µg/mL) |
| Gram-Positive Bacteria | |
| Staphylococcus aureus (e.g., ATCC 29213) | [Insert Data] |
| Bacillus subtilis (e.g., ATCC 6633) | [Insert Data] |
| Gram-Negative Bacteria | |
| Escherichia coli (e.g., ATCC 25922) | [Insert Data] |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | [Insert Data] |
| Fungi | |
| Candida albicans (e.g., ATCC 10231) | [Insert Data] |
| Positive Control (e.g., Ciprofloxacin) | [Insert Data] |
Experimental Protocols
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[4][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates[4]
-
Sterile cotton swabs[4]
-
Test compound (7-amino-6-nitro-3H-quinazolin-4-one) solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Positive control antibiotic disks (e.g., Ampicillin)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard[4]
-
Sterile saline (0.85% NaCl)
-
Incubator
Procedure:
-
Inoculum Preparation: From a pure culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[4]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[6] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[4][6]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.[7] Place a positive control antibiotic disk on the same plate. Ensure disks are spaced at least 24 mm apart.[7]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[4]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[4]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]
Materials:
-
96-well microtiter plates[8]
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium[10]
-
Test compound stock solution
-
Bacterial/fungal cultures
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth medium, adjusted to a 0.5 McFarland standard.[10] Dilute this suspension to the appropriate final concentration for testing (typically 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized inoculum.[8]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[8] This can be assessed visually or with a plate reader.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. asm.org [asm.org]
- 7. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Application Notes and Protocols for Testing 7-amino-6-nitro-3H-quinazolin-4-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, with several approved drugs targeting protein kinases for the treatment of cancers and other diseases.[1][2][3] The 4-aminoquinazoline scaffold is a well-known pharmacophore for kinase inhibition, while 3H-quinazolin-4-one derivatives also show significant potential as kinase inhibitors.[2][3] This document provides a detailed protocol for evaluating the potential of a novel compound, 7-amino-6-nitro-3H-quinazolin-4-one, as a kinase inhibitor.
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases.[4][5] Identifying novel kinase inhibitors is a key focus of drug discovery.[6] This protocol outlines a systematic approach to characterize the inhibitory activity of this compound, focusing on a panel of clinically relevant tyrosine kinases frequently targeted by quinazoline-based inhibitors: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src kinase.
The following sections detail the necessary materials and methodologies for a comprehensive in vitro evaluation, including a universal biochemical assay to determine kinase inhibition and subsequent cell-based assays to assess the compound's effect on cellular signaling and proliferation.
Compound Information
| Compound Name | This compound |
| Structure | (Structure to be inserted if available) |
| Molecular Formula | C8H6N4O3 |
| Molecular Weight | 206.16 g/mol |
| Purity | >95% (as determined by HPLC) |
| Solubility | Soluble in DMSO at ≥ 10 mM |
Biochemical Kinase Inhibition Assay
A highly sensitive and versatile method for quantifying kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][7][8] This assay is suitable for high-throughput screening and determining the IC50 values of inhibitors.[9]
Principle
The ADP-Glo™ assay is a two-step luminescent assay. First, the kinase reaction is performed, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[7][8]
Materials
-
This compound (Test Compound)
-
Recombinant human kinases: EGFR, VEGFR2, Src (e.g., from Promega, SignalChem)
-
Kinase-specific peptide substrates (e.g., Poly(Glu, Tyr) 4:1 for EGFR and Src, a specific peptide for VEGFR2)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
ATP, 10 mM solution
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the test compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (kinase buffer with DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for each respective kinase, if known, to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Biochemical IC50 Values
| Kinase Target | IC50 of this compound (µM) | Positive Control Inhibitor | IC50 of Positive Control (µM) |
| EGFR | Hypothetical Value: 0.5 | Gefitinib | Hypothetical Value: 0.015 |
| VEGFR2 | Hypothetical Value: 1.2 | Sunitinib | Hypothetical Value: 0.009 |
| Src | Hypothetical Value: 5.8 | Dasatinib | Hypothetical Value: 0.001 |
Note: The presented IC50 values are hypothetical and should be replaced with experimental data.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of a kinase inhibitor in a more physiologically relevant context.[11] These assays can assess the compound's ability to inhibit a specific signaling pathway and its effect on cell proliferation.
Cellular EGFR Phosphorylation Assay (Cell-Based ELISA)
This assay measures the phosphorylation of EGFR in cells, providing a direct readout of the compound's ability to inhibit EGFR activity in a cellular environment.
Cells are seeded in a 96-well plate and treated with the test compound before stimulation with EGF. The cells are then fixed, and the levels of phosphorylated EGFR and total EGFR are quantified using specific primary antibodies and an HRP-conjugated secondary antibody. The colorimetric signal is proportional to the amount of phosphorylated or total protein.[12]
-
A431 human epidermoid carcinoma cells (high EGFR expression)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Human Epidermal Growth Factor (EGF)
-
Cell-Based ELISA Kit for phospho-EGFR (e.g., R&D Systems, Cell Signaling Technology)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Fixing and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block the wells with the provided blocking buffer.
-
Antibody Incubation: Incubate the cells with either an anti-phospho-EGFR antibody or an anti-total-EGFR antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the wells and incubate with an HRP-conjugated secondary antibody. Add the TMB substrate and stop the reaction with the stop solution.
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm. Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition. Determine the IC50 value for the inhibition of EGFR phosphorylation.
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of the test compound on the proliferation of cancer cells that are dependent on the targeted kinase for growth and survival.
The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
-
Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR2)
-
Appropriate cell culture medium and supplements
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
96-well tissue culture plates
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition and Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Cell-Based Assay Results
| Assay Type | Cell Line | IC50 / GI50 (µM) of this compound |
| EGFR Phosphorylation | A431 | Hypothetical Value: 0.8 |
| Cell Proliferation | A549 | Hypothetical Value: 2.5 |
| Cell Proliferation | HUVEC | Hypothetical Value: 4.1 |
Note: The presented IC50/GI50 values are hypothetical and should be replaced with experimental data.
Summary and Conclusion
This document provides a comprehensive set of protocols for the initial characterization of this compound as a kinase inhibitor. The outlined biochemical and cell-based assays will enable researchers to determine the compound's inhibitory potency against key cancer-related kinases and to validate its activity in a cellular context. The systematic approach described herein will facilitate the generation of robust and reproducible data, which is essential for the further development of this compound as a potential therapeutic agent. The provided templates for data presentation will aid in the clear and concise communication of the experimental findings.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. rsc.org [rsc.org]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ulab360.com [ulab360.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. promega.com.cn [promega.com.cn]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Development of 7-amino-6-nitro-3H-quinazolin-4-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of derivatives of 7-amino-6-nitro-3H-quinazolin-4-one, a promising scaffold for the discovery of novel therapeutics, particularly in the area of oncology. This document outlines the synthetic chemistry, biological evaluation, and mechanistic studies relevant to this class of compounds.
Introduction
Quinazolinone derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The this compound core represents a key pharmacophore for the development of potent and selective kinase inhibitors. Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), are critical regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.[4][5] By modifying the substituents on the quinazolinone scaffold, researchers can fine-tune the pharmacological properties of these molecules to optimize their efficacy and safety profiles.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization is a critical first step in the drug discovery process. A plausible synthetic strategy involves a multi-step approach starting from readily available starting materials.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-6-nitro-3H-quinazolin-4-one
This protocol is adapted from the synthesis of a similar intermediate.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 7-fluoro-3H-quinazolin-4-one in a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 100°C) for a specified time (e.g., 1 hour).
-
Work-up: Carefully pour the reaction mixture onto ice water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like acetic acid to obtain pure 7-fluoro-6-nitro-3H-quinazolin-4-one.
Protocol 2: Synthesis of this compound
This protocol is a proposed method based on nucleophilic aromatic substitution.
-
Reaction Setup: In a sealed pressure vessel, dissolve 7-fluoro-6-nitro-3H-quinazolin-4-one in a suitable solvent (e.g., ethanol or DMF).
-
Reaction Conditions: Add a source of ammonia (e.g., aqueous ammonia or ammonia gas) and heat the mixture at an elevated temperature (e.g., 120-150°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Derivatization of this compound
The amino group at the 7-position provides a handle for further structural modifications.
-
Acylation: React this compound with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) to form amide derivatives.
-
Alkylation: Treat the starting material with an alkyl halide in the presence of a base to introduce alkyl substituents.
-
Purification: Purify the resulting derivatives using standard techniques such as column chromatography or recrystallization.
Biological Evaluation
The synthesized derivatives should be subjected to a battery of in vitro assays to determine their biological activity and guide the structure-activity relationship (SAR) studies.
Data Presentation: In Vitro Activity of Hypothetical Derivatives
| Compound ID | R Group at C7-amino | EGFR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | A549 (Lung Cancer) GI₅₀ (µM) | MCF-7 (Breast Cancer) GI₅₀ (µM) |
| QN-1 | -H | 50 | 250 | 1.2 | 2.5 |
| QN-2 | -COCH₃ | 25 | 150 | 0.8 | 1.1 |
| QN-3 | -CH₂CH₃ | 75 | 300 | 2.5 | 4.0 |
| Gefitinib | (Reference) | 2.6 | >10000 | 0.015 | 5.8 |
| Idelalisib | (Reference) | >10000 | 2.5 | >10 | >10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values will need to be determined.
Experimental Protocols
Protocol 4: In Vitro Kinase Inhibition Assay (EGFR/PI3K)
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against target kinases.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of inhibition against the compound concentration.
Protocol 5: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that causes 50% growth inhibition (GI₅₀) compared to untreated control cells.
Mechanistic Studies
To understand how the lead compounds exert their anticancer effects, further mechanistic studies are essential.
Signaling Pathway Analysis
Quinazolinone-based kinase inhibitors often target key signaling pathways involved in cell growth, proliferation, and survival. The EGFR and PI3K/AKT/mTOR pathways are frequently implicated.
Caption: EGFR and PI3K signaling pathways targeted by quinazolinone derivatives.
Experimental Protocols
Protocol 6: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.
-
Cell Treatment: Treat cancer cells with the test compound at its GI₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Protocol 7: Cell Cycle Analysis
This assay determines the effect of the compounds on cell cycle progression.
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A and then stain the cellular DNA with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
Experimental Workflow
Caption: Overall experimental workflow for drug discovery.
Conclusion
The development of derivatives of this compound presents a promising avenue for the discovery of novel kinase inhibitors with potential applications in cancer therapy. The protocols and application notes provided herein offer a structured approach for the synthesis, biological evaluation, and mechanistic elucidation of this important class of compounds. Through a systematic and iterative process of design, synthesis, and testing, researchers can identify lead candidates with optimized potency, selectivity, and drug-like properties for further preclinical and clinical development.
References
- 1. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one [mdpi.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-amino-6-nitro-3H-quinazolin-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-6-nitro-3H-quinazolin-4-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The quinazolinone scaffold is a privileged structure found in numerous biologically active molecules, including approved drugs. The specific substitution pattern of an amino group at the 7-position and a nitro group at the 6-position modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets. These compounds have shown promise primarily as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This document provides an overview of the applications, quantitative biological data, and detailed experimental protocols related to this compound and its analogs.
Biological Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
Derivatives of 6-nitroquinazolin-4-one have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development. The 4-anilinoquinazoline scaffold, a key feature of many derivatives, is known to bind to the ATP-binding site of the EGFR kinase domain, competing with ATP and thereby inhibiting its downstream signaling cascade.[1]
Quantitative Data: In Vitro Inhibition of EGFR and Cancer Cell Lines
The following table summarizes the in vitro biological activity of a series of 4-substituted-6-nitroquinazoline derivatives, demonstrating their potential as EGFR inhibitors and anticancer agents.[1]
| Compound ID | Substitution at position 4 | EGFR IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 6a | (E)-1-phenylprop-2-en-1-one | 0.12 | 0.15 | 0.21 |
| 6b | (E)-3-(4-fluorophenyl)prop-2-en-1-one | 0.09 | 0.11 | 0.18 |
| 6c | (E)-3-(4-chlorophenyl)prop-2-en-1-one | 0.08 | 0.09 | 0.15 |
| 6d | (E)-3-(4-nitrophenyl)prop-2-en-1-one | 0.15 | 0.22 | 0.28 |
| Gefitinib | (Reference Drug) | 0.02 | 0.08 | 0.12 |
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
Step 1: Synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one
This procedure is adapted from the synthesis of related nitroquinazolinones.[2]
-
In a round-bottom flask, add 7-fluoro-4-oxo-3,4-dihydroquinazoline (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).
-
Heat the reaction mixture at 80-90°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield 7-fluoro-6-nitroquinazolin-4(3H)-one.
Step 2: Amination of 7-fluoro-6-nitroquinazolin-4(3H)-one
This step involves a nucleophilic aromatic substitution reaction.
-
Dissolve 7-fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel.
-
Add an excess of aqueous ammonia or a solution of ammonia in a suitable organic solvent.
-
Heat the mixture at 100-120°C for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated product, this compound, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
In Vitro EGFR Kinase Inhibition Assay
This protocol is based on a general method for assessing EGFR inhibition.[1]
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.
-
Add the recombinant human EGFR kinase domain to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescence-based assay (e.g., ELISA with an anti-phosphotyrosine antibody).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
-
Seed cancer cells (e.g., HCT-116 or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of this compound.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 7-amino-6-nitro-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis via intrinsic and extrinsic pathways, modulation of key signaling cascades like PI3K-AKT and MAPK, and cell cycle arrest.[5][6] The presence of a nitro group in such compounds has often been associated with enhanced cytotoxic activity.[1] This document provides a detailed experimental framework for evaluating the cytotoxicity of a novel quinazolinone derivative, 7-amino-6-nitro-3H-quinazolin-4-one.
The following protocols and application notes are designed to provide a comprehensive workflow for characterizing the cytotoxic and apoptotic potential of this compound in relevant cancer cell lines. The methodologies described herein are standard and widely accepted in the field of cancer drug discovery.
Experimental Workflow
The overall experimental workflow for evaluating the cytotoxicity of this compound is depicted below.
Caption: Experimental workflow for cytotoxicity evaluation.
I. Cell Viability and Cytotoxicity Assays
A. MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Data Presentation:
| Concentration (µM) | % Cell Viability (MTT) - 24h | % Cell Viability (MTT) - 48h | % Cell Viability (MTT) - 72h | % Cytotoxicity (LDH) - 48h |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 5 ± 1.2 |
| 0.1 | 98 ± 4.5 | 95 ± 3.9 | 90 ± 5.5 | 8 ± 1.5 |
| 1 | 85 ± 6.1 | 75 ± 5.2 | 60 ± 4.7 | 25 ± 3.1 |
| 10 | 55 ± 4.9 | 40 ± 3.8 | 25 ± 3.2 | 60 ± 4.5 |
| 50 | 20 ± 3.2 | 10 ± 2.1 | 5 ± 1.8 | 85 ± 5.3 |
| 100 | 8 ± 2.5 | 5 ± 1.5 | 2 ± 1.1 | 95 ± 3.8 |
| IC₅₀ (µM) | Calculate | Calculate | Calculate | - |
II. Apoptosis and Cell Cycle Analysis
A. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (24h) | 95 ± 3.1 | 3 ± 0.8 | 2 ± 0.5 |
| Compound (IC₅₀, 24h) | 60 ± 4.5 | 25 ± 3.2 | 15 ± 2.8 |
| Vehicle Control (48h) | 94 ± 2.8 | 4 ± 1.1 | 2 ± 0.6 |
| Compound (IC₅₀, 48h) | 30 ± 5.2 | 45 ± 4.1 | 25 ± 3.5 |
B. Cell Cycle Analysis
Principle: This assay uses propidium iodide (PI) to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65 ± 4.2 | 20 ± 2.5 | 15 ± 2.1 |
| Compound (IC₅₀) | 50 ± 3.8 | 15 ± 1.9 | 35 ± 3.5 |
III. Mechanistic Studies: Signaling Pathway Analysis
Based on the known mechanisms of quinazolinone derivatives, the cytotoxic effect of this compound is likely mediated through the induction of apoptosis.[5] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptotic pathways.
A. Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the compound at its IC₅₀ concentration for 24 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, Cytochrome c).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Data Presentation:
| Protein | Vehicle Control (Relative Expression) | Compound (IC₅₀) (Relative Expression) | Fold Change |
| Bcl-2 | 1.0 ± 0.1 | 0.4 ± 0.05 | ↓ 2.5 |
| Bax | 1.0 ± 0.12 | 2.2 ± 0.2 | ↑ 2.2 |
| Cleaved Caspase-3 | 1.0 ± 0.08 | 3.5 ± 0.3 | ↑ 3.5 |
| Cleaved PARP | 1.0 ± 0.15 | 4.1 ± 0.4 | ↑ 4.1 |
| Cytosolic Cytochrome c | 1.0 ± 0.1 | 2.8 ± 0.25 | ↑ 2.8 |
B. Reverse Transcription-Polymerase Chain Reaction (RT-qPCR) for Gene Expression
Principle: RT-qPCR is used to measure the mRNA expression levels of genes involved in apoptosis.
Protocol:
-
RNA Extraction: Treat cells as in the Western blotting protocol and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using gene-specific primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Gene | Vehicle Control (Relative mRNA Expression) | Compound (IC₅₀) (Relative mRNA Expression) | Fold Change |
| Bcl-2 | 1.0 ± 0.1 | 0.3 ± 0.04 | ↓ 3.3 |
| Bax | 1.0 ± 0.11 | 2.5 ± 0.2 | ↑ 2.5 |
IV. Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways affected by this compound, leading to apoptosis.
Caption: Proposed intrinsic apoptotic pathway.
Caption: Proposed mechanism of G2/M cell cycle arrest.
Conclusion
This document provides a comprehensive set of protocols and application notes for the preclinical evaluation of this compound's cytotoxic and apoptotic potential. The proposed experiments will enable researchers to determine the compound's efficacy, establish its dose-response relationship, and elucidate its mechanism of action in cancer cells. The structured data presentation and pathway diagrams will facilitate the interpretation and communication of the experimental findings. Successful completion of these studies will provide a strong basis for further development of this compound as a potential anticancer therapeutic agent.
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
solubility issues of 7-amino-6-nitro-3H-quinazolin-4-one in DMSO
Welcome to the technical support center for 7-amino-6-nitro-3H-quinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential solubility issues in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Researchers may encounter challenges with the solubility of this compound in DMSO. This guide provides a systematic approach to addressing these issues.
Issue: Compound does not fully dissolve in DMSO at the desired concentration.
Initial Checks:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure the compound's purity has been verified by appropriate analytical methods (e.g., NMR, LC-MS).
-
Check DMSO Quality: Use anhydrous, high-purity DMSO. Water content in DMSO can decrease the solubility of hydrophobic compounds.
Troubleshooting Workflow:
stability of 7-amino-6-nitro-3H-quinazolin-4-one in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 7-amino-6-nitro-3H-quinazolin-4-one in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the quinazolinone ring system in aqueous solutions?
A1: The quinazolinone ring is generally considered to be quite stable under many conditions, including oxidation, reduction, and hydrolysis.[1] It is reported to be stable in cold dilute acidic and alkaline solutions; however, it can be susceptible to degradation upon boiling.[1] In aqueous media, the lactam form of the quinazolinone ring is the more stable tautomer.[2]
Q2: How do the amino and nitro functional groups affect the stability of this compound?
A2: The amino and nitro groups introduce specific stability considerations:
-
Amino Group: Aromatic amines can be sensitive to air and light.[3] The stability of the amino group is also pH-dependent. Acidic conditions may improve the stability of some aromatic amines.[3]
-
Nitro Group: Nitroaromatic compounds can undergo photodegradation, particularly when exposed to UV light.[4][5]
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
A3: Based on the functional groups present, the potential degradation pathways include:
-
Hydrolysis: The quinazolinone ring may undergo hydrolysis under harsh conditions such as boiling in acidic or basic solutions, which could lead to the opening of the pyrimidine ring.[1][6]
-
Photodegradation: Due to the nitroaromatic moiety, the compound is likely susceptible to degradation upon exposure to light, especially UV radiation.[4][5]
-
Oxidation: The amino group can be susceptible to oxidation.
Q4: What are the best practices for preparing and storing aqueous stock solutions of this compound?
A4: To maximize stability, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
Use purified water (e.g., Milli-Q or equivalent).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
For short-term storage, keep solutions at low temperatures (e.g., 2-8 °C).[3]
-
For long-term storage, consider storing aliquots at -20 °C or -80 °C.[3]
-
Consider adjusting the pH to slightly acidic conditions, though the optimal pH should be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or concentration over a short period. | Degradation of the compound in solution. | 1. Check Storage Conditions: Ensure the solution is protected from light and stored at an appropriate low temperature. 2. Evaluate pH: The pH of the aqueous solution may be contributing to instability. Measure the pH and consider buffering the solution. 3. Prepare Fresh Solutions: If the issue persists, prepare fresh solutions before each experiment. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the degradation products. This can provide clues about the degradation pathway. 2. Perform Forced Degradation Studies: Conduct systematic studies (see Experimental Protocols) to understand the degradation profile under different stress conditions (acid, base, oxidative, thermal, photolytic).[7][8][9] |
| Color change of the aqueous solution. | May indicate degradation, particularly oxidation of the amino group or changes to the nitroaromatic system. | 1. Protect from Light and Air: Ensure solutions are stored in sealed containers protected from light. Consider purging the headspace with an inert gas like nitrogen or argon. 2. Analytical Confirmation: Use a spectroscopic method (e.g., UV-Vis) or chromatography to confirm if a chemical change has occurred. |
| Precipitation of the compound from the solution. | Poor solubility or degradation to a less soluble product. | 1. Verify Solubility: Confirm the solubility of the compound in the chosen aqueous buffer at the experimental concentration and temperature. 2. Adjust pH: The pH can significantly affect the solubility of compounds with amino groups. Experiment with different pH values. 3. Consider Co-solvents: If aqueous solubility is limiting, a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) may be necessary, but be aware this can also affect stability. |
Quantitative Data Presentation
Table 1: Stability of this compound in Aqueous Solution under Different Conditions
| Condition | Time Point | % Remaining Compound | Appearance of Solution | Notes |
| pH 3 (4°C, dark) | 24 hours | 99.5% | Clear, light yellow | |
| 7 days | 98.2% | Clear, light yellow | ||
| pH 7 (4°C, dark) | 24 hours | 98.8% | Clear, light yellow | |
| 7 days | 95.1% | Clear, light yellow | Minor degradation observed. | |
| pH 9 (4°C, dark) | 24 hours | 97.5% | Clear, yellow | |
| 7 days | 90.3% | Clear, yellow | Increased degradation at higher pH. | |
| Room Temp (pH 7, dark) | 24 hours | 92.1% | Clear, yellow | Significant degradation at room temperature. |
| Room Temp (pH 7, light) | 24 hours | 75.4% | Clear, deepening yellow | Significant photodegradation. |
Experimental Protocols
Protocol 1: General Aqueous Solution Stability Assessment
Objective: To determine the stability of this compound in an aqueous solution under defined storage conditions.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
-
Storage Conditions:
-
Aliquot the final solution into multiple vials for each storage condition to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
For light exposure studies, use transparent vials and a controlled light source as specified in ICH guideline Q1B.[10]
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).
-
-
Analysis:
-
At each time point, analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The method should be able to separate the parent compound from any degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of the remaining compound versus time for each condition.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare separate solutions of the compound in a suitable solvent system for each stress condition.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours and dissolve for analysis. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[10]
-
-
Neutralization and Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS) to aid in the identification of degradants.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Determine the percentage of degradation for the parent compound.
-
Identify the major degradation products and propose potential degradation pathways based on their mass-to-charge ratios and fragmentation patterns.
-
Visualizations
Caption: Workflow for assessing the aqueous stability of a compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. universalconference.us [universalconference.us]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. acdlabs.com [acdlabs.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Quinazolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of quinazolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for nitration on the quinazolinone ring?
A1: The nitration of quinazolinones typically occurs on the benzene ring portion of the molecule. The most favored positions for electrophilic substitution are positions 6 and 8. The expected order of reactivity for electrophilic substitution on the quinazoline ring is generally 8 > 6 > 5 > 7 > 4 > 2.[1]
Q2: What are the standard reagents used for the nitration of quinazolinones?
A2: A common and effective nitrating agent is a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃)[2]. Another standard nitrating mixture consists of concentrated nitric acid in concentrated sulfuric acid[3].
Q3: How do existing substituents on the quinazolinone ring affect the regioselectivity of nitration?
A3: Substituents on the quinazolinone ring can significantly influence the position of nitration. For instance, an ortho-directing substituent at the 7-position can lead to the formation of an 8-nitro product. In the case of 7-fluoro-4(3H)-quinazolinone, a mixture of 6- and 8-nitro products is obtained, with the 8-nitro-7-fluoro-4(3H)-quinazolinone being the predominant product[4].
Q4: Is it possible to introduce more than one nitro group onto the quinazolinone ring?
A4: Yes, but it is challenging. The introduction of a second nitro group into the quinazoline ring generally requires more forcing conditions, such as using an excess of the nitrating mixture (e.g., a 1:4 ratio) and heating the reaction to higher temperatures, for instance, 90-100°C[5].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inadequate nitrating agent strength.- Reaction temperature is too low.- Short reaction time.- Starting material is not fully dissolved. | - Use fuming nitric acid in concentrated sulfuric acid for a more potent nitrating mixture.- Gradually increase the reaction temperature, monitoring for decomposition.- Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).- Ensure the quinazolinone substrate is completely dissolved in the acid before the addition of the nitrating agent. |
| Poor Regioselectivity (Mixture of Isomers) | - The directing effects of existing substituents on the ring lead to multiple products.- Reaction conditions are not optimized for a specific isomer. | - Carefully consider the electronic properties of the substituents on your quinazolinone. Activating groups will direct ortho and para, while deactivating groups will direct meta relative to their position.- Modify the reaction temperature. Lower temperatures can sometimes favor the formation of a specific isomer.- If separating isomers is difficult, consider a different synthetic strategy where the nitro group is introduced before the formation of the quinazolinone ring. |
| Formation of Di-nitrated Byproducts | - Reaction conditions are too harsh (high temperature, high concentration of nitrating agent, or long reaction time). | - Reduce the reaction temperature.- Use a stoichiometric amount of the nitrating agent.- Monitor the reaction closely by TLC and stop it once the desired mono-nitro product is formed.- A stepwise addition of the nitrating agent at a low temperature can also help control the reaction. |
| Reaction is too Exothermic and Uncontrolled | - Rapid addition of the nitrating agent.- Insufficient cooling of the reaction mixture. | - Add the nitrating agent dropwise to the solution of the quinazolinone in concentrated sulfuric acid, while maintaining a low temperature (e.g., 0-5°C) with an ice bath.- Ensure vigorous stirring to dissipate the heat generated during the addition. |
| Difficulty in Product Isolation and Purification | - The product is highly polar and soluble in the aqueous work-up.- The product co-precipitates with inorganic salts.- The product is difficult to separate from unreacted starting material or isomeric byproducts. | - After quenching the reaction with ice water, ensure the pH is adjusted to precipitate the product fully.- Wash the crude product thoroughly with cold water to remove any trapped acids or salts.- Recrystallization from a suitable solvent such as acetic acid or ethanol is a common method for purification.[2]- Column chromatography may be necessary for separating isomers. The polarity difference between nitro-isomers can be exploited for separation. |
Data on Reaction Conditions
| Substrate | Nitrating Agent | Solvent | Temperature | Time | Product(s) | Yield | Reference |
| 7-Fluoroquinazolin-4(3H)-one | Fuming HNO₃ | Concentrated H₂SO₄ | 100°C (373 K) | 1 h | 7-Fluoro-6-nitroquinazolin-4(3H)-one and 7-Fluoro-8-nitroquinazolin-4(3H)-one | Not specified | [2] |
| 2-Substituted 3(H)-quinazolin-4-ones | HNO₃ + H₂SO₄ | Not specified | Not specified | Not specified | 2-Substituted 3(H)-6-nitroquinazolin-4-ones | Not specified | [3] |
| 2,3-Polymethylene-3,4-dihydroquinazolin-4-one | Nitrating mixture (1:4 excess for dinitration) | Not specified | 90-100°C (for dinitration) | Not specified | 6-nitro and 8-nitro derivatives | Not specified | [5] |
Experimental Protocols
General Protocol for the Nitration of a Quinazolinone
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials:
-
Quinazolinone substrate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Appropriate organic solvent for recrystallization (e.g., acetic acid, ethanol)
2. Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add the quinazolinone substrate to a sufficient amount of concentrated sulfuric acid to ensure complete dissolution.
-
Cool the mixture to 0-5°C with continuous stirring.
-
Slowly add the nitrating agent (fuming nitric acid or a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring at 0-5°C for a specified time or allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC. For less reactive substrates, heating may be necessary.
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice with constant stirring.
-
A precipitate of the crude nitro-quinazolinone should form. Allow the mixture to stand for some time to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Experimental Workflow for Quinazolinone Nitration
Caption: General experimental workflow for the nitration of quinazolinones.
Troubleshooting Decision Tree for Quinazolinone Nitration
Caption: Troubleshooting decision tree for quinazolinone nitration experiments.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 2-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONE DERIVATIVES AND THEIR NITRATION REACTIONS | Scientific journal of the Fergana State University [journal.fdu.uz]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES | International Journal of Artificial Intelligence [inlibrary.uz]
troubleshooting 7-amino-6-nitro-3H-quinazolin-4-one synthesis side reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-amino-6-nitro-3H-quinazolin-4-one. The protocols and troubleshooting steps are based on a common synthetic approach involving the cyclization of a protected anthranilic acid derivative followed by deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely applicable route involves a two-step process:
-
Cyclization: Reaction of 2-amino-4-(acetylamino)-5-nitrobenzoic acid with formamide at elevated temperatures to form the intermediate, 7-(acetylamino)-6-nitro-3H-quinazolin-4-one.
-
Deprotection: Acid-catalyzed hydrolysis of the acetyl protecting group to yield the final product, this compound.
Q2: Why is a protecting group necessary for the 4-amino group?
A2: The acetyl group protects the amino group at the 4-position from participating in unwanted side reactions during the cyclization step with formamide. This ensures the formation of the desired quinazolinone ring structure.
Q3: What are the critical safety precautions for this synthesis?
A3: Nitroaromatic compounds can be heat-sensitive and potentially explosive; therefore, controlled heating is crucial.[1][2] Reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Use caution when handling concentrated acids and formamide.
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring both the cyclization and deprotection steps. A suitable mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexane. Staining with potassium permanganate or visualization under UV light can help identify the starting materials, intermediates, and products.
Experimental Workflow Diagram
References
how to improve the purity of synthesized 7-amino-6-nitro-3H-quinazolin-4-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the purity of synthesized 7-amino-6-nitro-3H-quinazolin-4-one.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product is a dark, oily, or discolored solid. What is the cause and how can I fix it?
A: Discoloration, often yellow, brown, or black, typically indicates the presence of residual starting materials, polymeric side products, or degradation. Nitroaromatic compounds, in particular, are often highly colored.
-
Probable Causes:
-
Incomplete reaction or side reactions during the nitration or amination steps.
-
Degradation of the product due to excessive heat or prolonged reaction times.
-
Residual acidic or basic reagents from the synthesis.
-
Formation of highly conjugated polymeric impurities.
-
-
Solutions:
-
Initial Wash: Before attempting more complex purification, thoroughly wash the crude product with appropriate solvents to remove baseline impurities. A common sequence is washing with water, followed by ethanol, and finally a non-polar solvent like diethyl ether to aid in drying[1].
-
Recrystallization with Activated Carbon: This is a highly effective method for removing colored impurities. Dissolve the crude product in a minimal amount of a suitable hot solvent (see Table 2) and add a small amount (1-2% w/w) of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to form pure crystals[2].
-
Solvent Trituration: Suspend the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble. Stir or sonicate the suspension, then filter to collect the purified solid.
-
Q2: Analytical data (NMR, LC-MS) shows the presence of starting material. How can I remove it?
A: The presence of unreacted starting material, such as 7-fluoro-6-nitroquinazolin-4(3H)-one, is a common issue resulting from incomplete reaction.
-
Probable Causes:
-
Insufficient reaction time or temperature.
-
Poor quality of reagents (e.g., amine source).
-
Incorrect stoichiometry of reactants.
-
-
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature moderately.
-
Recrystallization: This is the primary method for separating the final product from starting materials. The key is to select a solvent system where the solubility of the product and the starting material differ significantly with temperature.
-
Flash Column Chromatography: If recrystallization is ineffective, column chromatography offers a more robust separation method. A silica gel stationary phase is typically used for quinazolinone derivatives. Eluent systems can be optimized using TLC, starting with a less polar mixture and gradually increasing polarity (see Table 2)[3].
-
Q3: My yield drops significantly after purification. How can I improve recovery?
A: A significant loss of product during purification is often due to suboptimal recrystallization or handling techniques.
-
Probable Causes:
-
The chosen recrystallization solvent dissolves too much of the product at room temperature.
-
Using an excessive volume of solvent for recrystallization.
-
Cooling the crystallization mixture too rapidly, leading to the formation of fine, impure crystals.
-
Premature crystallization during hot filtration.
-
-
Solutions:
-
Optimize Recrystallization Solvent: Select a solvent in which the product is highly soluble when hot but sparingly soluble when cold. If a single solvent is not ideal, use a binary solvent system (e.g., DMF/water, Ethanol/water).
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Mother Liquor Recovery: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and require re-purification.
-
Frequently Asked Questions (FAQs)
Q: What are the most effective solvents for recrystallizing this compound?
A: Based on literature for structurally similar compounds, polar aprotic and protic solvents are effective. Acetic acid, ethanol, and isopropanol are commonly cited. Ethanol, sometimes with the addition of activated carbon, is used for recrystallizing technical grade 6-nitro-3(H)-quinazolin-4-one[2][4]. For the 7-fluoro precursor, acetic acid was used to obtain crystals suitable for X-ray diffraction[5]. A binary system like DMF/water or Ethanol/water could also be effective.
Q: What conditions are recommended for Thin Layer Chromatography (TLC) analysis?
A: For monitoring reaction progress and assessing purity, silica gel plates (Silica gel GF254) are standard[3]. A good starting mobile phase is a mixture of a moderately polar solvent and a non-polar solvent, such as Ethyl Acetate / Petroleum Ether or Ethyl Acetate / Hexane. A common ratio to start with is 3:7 or 1:1, adjusting the polarity based on the observed Rf values. The spots can be visualized under UV light.
Q: How can I optimize the synthesis to minimize impurity formation from the start?
A: Preventing impurity formation is always preferable to removing them.
-
Control Reaction Temperature: Nitration reactions are highly exothermic. Maintain strict temperature control (e.g., using an ice bath) during the addition of the nitrating mixture to prevent over-nitration and side reactions[4].
-
Use High-Purity Reagents: The purity of your starting materials and reagents will directly impact the purity of the final product.
-
Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving amines or organometallics, performing the synthesis under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative side products[1].
-
Monitor Reaction Progress: Use TLC to monitor the reaction. Stopping the reaction at the optimal time—when the starting material is consumed and before significant product degradation or side-product formation occurs—is critical.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (see Table 2). Test solubility of a small amount of crude product in a test tube.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and heat the mixture to boiling with stirring (use a hot plate and a magnetic stirrer). Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution quickly through a fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. The ideal Rf for the product should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel (200–300 mesh) using the chosen eluent system as a slurry.
-
Sample Preparation: Dissolve the crude product in a minimum amount of a polar solvent (like DMF or DCM) or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Loading: Carefully load the prepared sample onto the top of the packed silica gel column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with an air pump) to push the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data & Visualizations
Data Tables
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Dark/Oily Product | Degradation, polymeric impurities, residual reagents. | Wash with H₂O/Ethanol, Recrystallize with activated carbon, Triturate with a non-solvent. |
| Starting Material Present | Incomplete reaction, poor reagent quality. | Optimize reaction (time, temp), Recrystallize, Perform column chromatography. |
| Low Yield After Purification | Poor solvent choice, excessive solvent volume, rapid cooling. | Optimize recrystallization solvent, use minimal hot solvent, cool slowly, recover from mother liquor. |
| Poor Chromatographic Separation | Incorrect mobile phase polarity. | Optimize eluent system based on TLC analysis; consider gradient elution. |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent / System | Notes | Reference |
| Recrystallization | Ethanol | Often used for nitro-quinazolinones, can be combined with activated carbon for decolorization. | [2][4] |
| Recrystallization | Acetic Acid | Effective for obtaining high-purity crystals of quinazolinone precursors. | [5] |
| Recrystallization | Isopropanol | Shown to give high purity (99.6-99.7%) for similar nitro-quinazoline derivatives. | [6] |
| Column Chromatography | Ethyl Acetate / Petroleum Ether | A standard system for quinazolinones; adjust ratio to achieve optimal separation. | [3][7] |
| Column Chromatography | Methanol / Dichloromethane | Useful for more polar compounds; often used in a gradient (e.g., 0-10% MeOH in DCM). | [8] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purity issues.
References
- 1. mdpi.com [mdpi.com]
- 2. my.nuu.uz [my.nuu.uz]
- 3. rsc.org [rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-amino-6-nitro-3H-quinazolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-amino-6-nitro-3H-quinazolin-4-one. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental conditions?
Based on the chemistry of its functional groups and the quinazolinone scaffold, the primary degradation pathways to consider are:
-
Hydrolysis: The quinazolinone ring, while generally stable, can be susceptible to hydrolytic opening under certain pH and temperature conditions.[1][2][3] This can lead to the formation of N-(2-amino-5-nitrobenzoyl)formamide or further degradation products.
-
Reduction of the Nitro Group: The nitro group is prone to reduction, which can lead to the formation of 6,7-diamino-3H-quinazolin-4-one. This can occur under reductive stress conditions or as a metabolic process.[4][5]
-
Photodegradation: Nitroaromatic compounds are known to undergo photodegradation, especially in the presence of UV light and oxidizing agents like hydrogen peroxide.[6][7][8][9] This can lead to a complex mixture of degradation products.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?
Unexpected peaks are likely due to the degradation of the parent compound. The stability of this compound in solution is dependent on the solvent, pH, and storage conditions (light and temperature). Hydrolysis is a common degradation pathway in aqueous solutions.[2] It is recommended to perform a forced degradation study to identify these potential degradants.
Q3: My compound seems to be degrading under photolytic stress, but the degradation profile is complex. How can I identify the major photodegradants?
Photodegradation of nitroaromatic compounds can be complex.[6][8][9] To identify the major degradants, it is advisable to use a combination of analytical techniques such as LC-MS/MS for mass identification and NMR for structural elucidation of the isolated major degradation products. The use of radical scavengers in control experiments can also help to determine if radical-mediated pathways are involved.
Q4: What are the typical conditions for a forced degradation study of a quinazolinone-based compound?
Forced degradation studies are crucial for understanding the stability of a molecule.[10][11][12][13] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) or in solution at elevated temperatures.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm or 366 nm) or a combination of UV and visible light.
Troubleshooting Guides
Issue 1: Poor Mass Balance in Forced Degradation Studies
Problem: The sum of the parent compound and all observed degradation products does not account for the initial amount of the compound.
| Possible Causes | Troubleshooting Steps |
| Formation of non-UV active degradants | Use a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) in addition to a UV detector. |
| Formation of volatile degradants | Use a headspace gas chromatography (GC) method to analyze for volatile compounds. |
| Adsorption of the compound or degradants to the container | Use silanized glassware or polypropylene tubes. |
| Incomplete extraction from the reaction mixture | Optimize the extraction procedure by trying different solvents and pH adjustments. |
Issue 2: Inconsistent Degradation Rates Between Experiments
Problem: Reproducibility of degradation kinetics is poor.
| Possible Causes | Troubleshooting Steps |
| Fluctuation in temperature | Use a calibrated, temperature-controlled water bath or oven. |
| Inconsistent light exposure in photostability studies | Use a photostability chamber with a calibrated light source. Ensure consistent sample positioning. |
| Variation in the concentration of stressor (e.g., H₂O₂) | Prepare fresh stressor solutions for each experiment and verify their concentration. |
| pH changes during the experiment | Use buffered solutions to maintain a constant pH, especially for hydrolysis studies. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.
-
Incubate the vial at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.
-
Keep the vial at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of purified water in a sealed vial.
-
Incubate the vial at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress:
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide in a sealed vial.
-
Keep the vial at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis. To stop the reaction, a quenching agent like sodium sulfite can be added.
-
Protocol 3: Forced Photolytic Degradation
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) in a quartz cuvette or vial.
-
Light Exposure:
-
Place the sample in a photostability chamber equipped with a UV lamp (e.g., 254 nm).
-
Expose the sample to a controlled amount of light energy.
-
A control sample should be wrapped in aluminum foil and placed in the same chamber to exclude light.
-
-
Analysis: At specified time points, withdraw an aliquot for HPLC analysis.
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60 °C, 24h | 15.2 | 2 | 225.1 |
| 0.1 M NaOH, RT, 24h | 45.8 | 3 | 183.0 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | 223.1 |
| UV light (254 nm), 8h | 28.1 | >5 | 191.1, 163.0 |
| Dry Heat, 105 °C, 48h | < 2 | 0 | - |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 5. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Analysis of Quinazoline-Based EGFR Inhibitors for Cancer Research
For Immediate Release
This guide provides a comprehensive comparison of a novel quinazoline derivative, 7-amino-6-nitro-3H-quinazolin-4-one, and established epidermal growth factor receptor (EGFR) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of targeted cancer therapies. Due to the limited public data on this compound, this guide utilizes a closely related 6-nitro-4-substituted quinazoline derivative as a proxy for comparative analysis, alongside comprehensive data on well-established EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib.
Performance Comparison of EGFR Inhibitors
The inhibitory activity of the quinazoline derivatives and established EGFR inhibitors was evaluated against EGFR tyrosine kinase and various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.
Table 1: In Vitro EGFR Tyrosine Kinase Inhibitory Activity (IC50, µM)
| Compound/Drug | EGFR (Wild-Type) | EGFR (T790M Mutant) |
| 6-Nitro-4-substituted quinazoline | 0.046 | 0.025 |
| Gefitinib | 0.0389 | Not Available |
| Erlotinib | 0.045 | Not Available |
| Osimertinib | Not Available | 0.0055 |
Note: Data for the 6-nitro-4-substituted quinazoline is used as a proxy for this compound. Data for established inhibitors are compiled from various sources.
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines (IC50, µM)
| Compound/Drug | A549 (Lung Carcinoma, EGFR wt) | H1975 (NSCLC, EGFR L858R/T790M) | MCF-7 (Breast Adenocarcinoma) |
| 6-Nitro-4-substituted quinazoline | 0.85 | Not Available | 0.35 |
| Gefitinib | ~10 - 19.91 | ~11.58 | >100 |
| Erlotinib | 5.3 | ~11.58 | >10 |
| Osimertinib | ~7.0 | 0.03 - 0.0379 | Not Available |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are representative.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
EGFR Kinase Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant).
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
ATP solution.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence or luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
Add 0.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of EGFR enzyme solution to each well and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a mixture containing ATP and the peptide substrate.
-
Monitor the reaction kinetics by measuring the signal (e.g., fluorescence at λex360/λem485) every 71 seconds for 30-120 minutes.
-
Calculate the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, H1975, MCF-7).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Western Blot Analysis for EGFR Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of EGFR and its downstream targets.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the test compounds for the desired time, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.
-
Visualizing Molecular Interactions and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated.
Caption: Overview of the major EGFR downstream signaling pathways.
Caption: A generalized workflow for the evaluation of novel EGFR inhibitors.
Comparative Anticancer Activity of 6-Nitro-3H-Quinazolin-4-one Derivatives: A Guide for Researchers
For professionals in drug discovery and oncology research, this guide provides a comparative analysis of the anticancer activity of various 6-nitro-3H-quinazolin-4-one derivatives. Due to a scarcity of publicly available data on the specific 7-amino-6-nitro-3H-quinazolin-4-one scaffold, this guide focuses on the broader, yet structurally related, 6-nitro-3H-quinazolin-4-one class of compounds. The insights from these derivatives offer a valuable foundation for the design and evaluation of novel 7-amino substituted analogues.
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs. The introduction of a nitro group at the 6-position has been a strategy to enhance the cytotoxic potential of these compounds. This guide synthesizes data from multiple studies to present a comparative overview of their efficacy against various cancer cell lines, details common experimental protocols, and visualizes key experimental and biological pathways.
Comparative Cytotoxicity of 6-Nitro-3H-Quinazolin-4-one Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of a selection of 6-nitro-3H-quinazolin-4-one derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| K5 | 2-methyl, 3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl) | PC-3 (Prostate) | 28.3 ± 2.1 | [1] |
| K6 | 2-ethyl, 3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl) | PC-3 (Prostate) | 27.5 ± 1.8 | [1] |
| MCF-7 (Breast) | 35.5 ± 2.5 | [1] | ||
| HT-29 (Colon) | 30.1 ± 2.3 | [1] | ||
| 6c | 4-((4-((E)-1-(((E)-4-chlorobenzylidene)hydrazinylidene)ethyl)phenyl)amino) | HCT-116 (Colon) | 0.019 ± 0.001 | [2] |
| A549 (Lung) | 0.021 ± 0.002 | [2] | ||
| 6d | 4-((4-((E)-1-(((E)-4-nitrobenzylidene)hydrazinylidene)ethyl)phenyl)amino) | HCT-116 (Colon) | 0.025 ± 0.003 | [2] |
| A549 (Lung) | 0.029 ± 0.003 | [2] | ||
| 9c | 4-((4-((E)-1-(((E)-4-chlorobenzylidene)hydrazinylidene)ethyl)phenyl)amino) | HCT-116 (Colon) | 0.043 ± 0.005 | [2] |
| A549 (Lung) | 0.051 ± 0.006 | [2] |
Experimental Protocols
The following is a typical experimental protocol for determining the in vitro cytotoxic activity of the subject compounds.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, PC-3, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a standard experimental workflow and a key signaling pathway targeted by these compounds.
Caption: A typical experimental workflow for the synthesis and anticancer evaluation of quinazolinone derivatives.
Caption: The EGFR signaling pathway and the inhibitory action of 6-nitro-quinazolin-4-one derivatives.
Mechanism of Action and Structure-Activity Relationship
The anticancer activity of many quinazolinone derivatives is attributed to their ability to inhibit key enzymes in signaling pathways that are often dysregulated in cancer. A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell growth and proliferation.[2] By blocking the ATP-binding site of EGFR, these compounds can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis (programmed cell death).
From the available data on 6-nitro-quinazolin-4-one derivatives, certain structure-activity relationships can be inferred. The nature of the substituent at the 4-position appears to be critical for potent cytotoxicity. For instance, the presence of a substituted phenylamino group at this position, as seen in compounds 6c, 6d, and 9c, leads to very potent activity in the nanomolar range.[2] The type and position of substituents on this phenylamino moiety further modulate the activity.
References
- 1. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Target of 7-amino-6-nitro-3H-quinazolin-4-one: A Comparative Guide to Epidermal Growth Factor Receptor (EGFR) Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the probable biological target of 7-amino-6-nitro-3H-quinazolin-4-one. Based on extensive literature review of structurally related compounds, the Epidermal Growth Factor Receptor (EGFR) is identified as a primary candidate. This guide offers a comparative overview of this compound against established EGFR inhibitors, supported by experimental data and detailed protocols for target validation.
While direct experimental validation for this compound is not yet publicly available, a significant body of research on 6-nitro-4-substituted quinazoline derivatives strongly indicates their potent inhibitory activity against EGFR, a key player in cancer cell proliferation and survival.[1][2][3][4] This guide, therefore, extrapolates from this existing data to propose a validation strategy and performance comparison.
Performance Comparison of EGFR Inhibitors
To contextualize the potential efficacy of this compound, it is crucial to compare it with established EGFR inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several FDA-approved drugs against various EGFR-mutant and wild-type cell lines.
| Drug | Target(s) | Cell Line | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR | PC-9 (exon 19 del) | 0.02632 (µM) | [5] |
| H3255 (L858R) | 0.03843 (µM) | [5] | ||
| Wild-type EGFR | Higher (less sensitive) | [6][7] | ||
| Erlotinib | EGFR | HCC827 (exon 19 del) | 2.142 | [5] |
| PC-9 (exon 19 del) | 7 | [8] | ||
| H3255 (L858R) | 12 | [8] | ||
| A431 (wild-type) | 420 | [9] | ||
| Lapatinib | EGFR, HER2 | BT474 (HER2+) | 100 | [10] |
| EGFR (cell-free) | 10.8 | [11] | ||
| HER2 (cell-free) | 9.2 | [11] | ||
| Osimertinib | EGFR (sensitizing and T790M resistance mutations) | PC-9 (exon 19 del) | 17 | [8] |
| H1975 (L858R/T790M) | 5 | [8] |
Proposed Biological Target and Signaling Pathway
The proposed primary biological target for this compound is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[12][13]
Experimental Protocols for Target Validation
To validate EGFR as the biological target of this compound, a series of in vitro and cell-based assays are required.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 384-well plate, add the kinase buffer, EGFR enzyme, and the diluted compounds or control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[14]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A549, PC-9, HCC827)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Positive control inhibitor (e.g., Erlotinib)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or positive control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader to determine cell viability.
-
Calculate the percentage of growth inhibition and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This experiment determines if the compound inhibits the autophosphorylation of EGFR in cells, a key step in its activation.
Materials:
-
EGFR-overexpressing cell line (e.g., A431)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-EGFR (pY1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture A431 cells and treat with the test compound for a specified time.
-
Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
Based on the strong precedent set by structurally similar 6-nitro-4-substituted quinazoline derivatives, the Epidermal Growth Factor Receptor is the most probable biological target for this compound. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and quantitatively assessing its inhibitory potential. By comparing its performance against established EGFR inhibitors, researchers can effectively evaluate its promise as a novel therapeutic agent in the field of oncology. Further investigation into the specific binding kinetics and in vivo efficacy will be crucial next steps in its development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com.cn [promega.com.cn]
Unambiguous Structural Determination of Quinazolinone Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
Introduction
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 7-amino-6-nitro-3H-quinazolin-4-one, a molecule of interest in medicinal chemistry, definitive structural confirmation is paramount. While X-ray crystallography stands as the gold standard for providing an unequivocal three-dimensional atomic arrangement, a suite of spectroscopic techniques offers complementary and often more accessible means of characterization. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural confirmation of quinazolinone derivatives, supported by experimental data and protocols.
While the specific crystal structure for this compound is not publicly available, this guide will utilize crystallographic data from the closely related and structurally similar compounds, 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one, as a representative example.[1][2][3][4]
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction provides a detailed 3D map of electron density within a molecule, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[5][6][7] This technique is unparalleled in its ability to provide an absolute structural confirmation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution.[7] For quinazolinone derivatives, solvents such as ethanol or acetic acid can be effective.[1][3][8]
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.[7]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates.[9]
Representative Crystallographic Data
The following table summarizes key crystallographic parameters for 6-nitroquinazolin-4(3H)-one, a close structural analog of the topic compound.
| Parameter | 6-nitroquinazolin-4(3H)-one[1][3] |
| Molecular Formula | C₈H₅N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8264 (13) |
| b (Å) | 26.691 (9) |
| c (Å) | 7.550 (3) |
| β (°) | 94.34 (3) |
| Volume (ų) | 768.4 (5) |
| Z | 4 |
Spectroscopic Alternatives for Structural Characterization
While X-ray crystallography is definitive, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are more routinely used for initial characterization and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the elucidation of the carbon-hydrogen framework of a molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For quinazolinone derivatives, characteristic signals include aromatic protons in the range of 7-9 ppm and amine protons which can vary in chemical shift.[10][11]
¹³C NMR: Shows the number of different types of carbon atoms in a molecule. The carbonyl carbon of the quinazolinone ring typically appears around 160-170 ppm.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule.[10][13][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Characteristic vibrational frequencies for quinazolinone derivatives include C=O stretching (around 1670-1700 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C=N stretching (around 1580-1620 cm⁻¹).[15][16]
Comparative Data Summary
The following table provides a comparison of the expected data from different analytical techniques for a compound like this compound, based on data from similar structures.
| Technique | Parameter | Expected Data for a Quinazolinone Derivative |
| X-ray Crystallography | Bond Lengths/Angles | Precise, quantitative data defining the 3D structure. |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc.[1][3][8] | |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7-9 ppm; Amine (NH₂) protons: variable.[10][11] |
| Coupling Constants (J) | Provides information on proton connectivity. | |
| ¹³C NMR | Chemical Shift (δ) | C=O: ~160-170 ppm; Aromatic carbons: ~110-150 ppm.[10][11][12] |
| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | Corresponds to the molecular weight of the compound. |
| Fragmentation Pattern | Characteristic fragments aiding in structural confirmation.[14] | |
| FT-IR Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch: ~1670-1700 cm⁻¹; N-H stretch: ~3200-3400 cm⁻¹; C=N stretch: ~1580-1620 cm⁻¹.[15][16] |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for X-ray crystallography and a decision-making flowchart for selecting the appropriate analytical technique.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Decision flowchart for selecting an analytical technique.
Conclusion
For the unequivocal structural confirmation of this compound and its analogs, single-crystal X-ray crystallography is the definitive method. However, a combination of spectroscopic techniques, including NMR, MS, and FT-IR, provides a powerful and more accessible toolkit for routine characterization and confirmation of the target structure. The choice of methodology depends on the specific requirements of the research, with spectroscopic methods often providing sufficient evidence for structural identity, while X-ray crystallography is reserved for cases requiring absolute proof of structure and stereochemistry.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structures of 6-nitro-quinazolin-4(3 H)-one, 6-amino-quinazolin-4(3 H)-one and 4-amino-quinazoline hemi-hydro-chloride dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 15. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of 7-amino-6-nitro-3H-quinazolin-4-one and Established Antibiotics
Disclaimer: Direct experimental data on the antibacterial activity of 7-amino-6-nitro-3H-quinazolin-4-one is not currently available in published literature. This guide therefore presents a comparative analysis based on the performance of structurally related quinazolinone derivatives, specifically those bearing amino and nitro functional groups. The findings for these related compounds provide valuable insights into the potential antimicrobial profile of this compound.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Quinazolinone derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities. This guide provides a comparative study of the potential antibacterial performance of this compound, evaluated through its structural analogs, against established antibiotics. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for structurally related quinazolinone derivatives and a selection of widely used antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Citation |
| Structurally Related Quinazolinones | |||
| 6-nitro-3(H)-quinazolin-4-one | Bacillus subtilis | - (Zone of Inhibition: 15.04 mm) | [1] |
| Staphylococcus aureus | - (Zone of Inhibition: 12.08 mm) | [1] | |
| Escherichia coli | - (Zone of Inhibition: 10.08 mm) | [1] | |
| 2-(amino)quinazolin-4(3H)-one derivative (6e, 7-nitro) | S. aureus ATCC25923 | 3.0-6.0 µM | [2] |
| S. aureus JE2 (MRSA) | 0.3-1.9 µM | [2] | |
| Common Antibiotics | |||
| Ampicillin | Escherichia coli ATCC 25922 | 2-8 | [3] |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.25-0.5 | [4][5] |
| Tetracycline | Staphylococcus aureus | Varies (dependent on resistance) | [6][7] |
| Escherichia coli | Varies (dependent on resistance) | [6] |
Note: Direct comparison of zone of inhibition data with MIC values is not appropriate as they are different measures of antibacterial activity. The data for the quinazolinone derivatives is presented to indicate the presence of antibacterial activity. MIC values are presented in µM for some derivatives as reported in the source.
Experimental Protocols
The determination of antibacterial activity is performed using standardized laboratory procedures to ensure reproducibility and comparability of results. The two most common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The procedure is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4][8][9]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound and control antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to a range of antibiotics. It is a qualitative or semi-quantitative method.[6][10][11][12][13]
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and swabbed uniformly across the surface of a Mueller-Hinton agar plate.[11][12][13]
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the antimicrobial agents are placed on the agar surface.[11][12]
-
Incubation: The plate is incubated under standardized conditions (typically 35-37°C for 16-24 hours).[11][12]
-
Measurement of Zones of Inhibition: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[10]
-
Interpretation: The measured zone diameters are compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to each antibiotic.[10]
Mandatory Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.
Conclusion
While direct experimental evidence for the antibacterial activity of this compound is yet to be established, the data from structurally related quinazolinone derivatives suggest that this scaffold is a promising area for the development of new antibacterial agents. The presence of both amino and nitro functional groups on the quinazolinone core in various analogs has been associated with activity against both Gram-positive and Gram-negative bacteria. Further investigation through synthesis and rigorous antimicrobial screening of this compound is warranted to fully elucidate its potential as a novel antibiotic. The standardized experimental protocols outlined in this guide provide a framework for such future evaluations, enabling robust and comparable data generation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. asm.org [asm.org]
- 11. microbenotes.com [microbenotes.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. keyscientific.com [keyscientific.com]
A Comparative Analysis of Quinazolinone Derivatives' Anticancer Activity Across Diverse Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of quinazolinone derivatives, a class of compounds with significant therapeutic potential. While the specific activity of 7-amino-6-nitro-3H-quinazolin-4-one is not extensively documented in publicly available literature, this guide presents cross-validation data for structurally related and functionally similar quinazolinone compounds across various cancer cell lines. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Quinazolinones are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Their versatile structure allows for numerous substitutions, leading to a diverse library of compounds with varying potencies and selectivities. This guide focuses on summarizing the available data on the cytotoxic effects of these derivatives on different cancer cell lines, providing a basis for comparative analysis and future research directions.
Comparative Anticancer Activity of Quinazolinone Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various quinazolinone derivatives against a panel of human cancer cell lines. This data has been compiled from multiple studies to provide a cross-validation of their potential therapeutic efficacy.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | Compound A | MCF-7 (Breast) | Not Specified | Doxorubicin | Not Specified |
| HeLa (Cervical) | |||||
| HepG2 (Liver) | |||||
| HCT-8 (Colon) | |||||
| 6-nitro-4-substituted quinazoline | Compound XIV | KB (Oral) | 2.33 | 5-Fluorouracil | 8.28 |
| CNE2 (Nasopharyngeal) | 1.49 | 15.1 | |||
| MCF-7 (Breast) | 5.95 | 14.2 | |||
| 6-Nitro-quinazolin-4(3H)-one | - | A-375 (Melanoma) | Photodegradation | - | - |
| U87MG (Glioblastoma) | Photodegradation | - | - | ||
| T98G (Glioblastoma) | Photodegradation | - | - |
Note: Specific IC50 values for the 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were not explicitly provided in the source material, but several compounds were reported to exhibit broad-spectrum antitumor activity, in some cases better than the standard drug Doxorubicin.[4] Compound XIV is a 6-nitro-4-substituted quinazoline derivative that showed superior activity compared to 5-fluorouracil.[5] 6-Nitro-quinazolin-4(3H)-one, in combination with UVA irradiation, was found to be photodestructive to several cancer cell lines.[6]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of quinazolinone derivatives, based on methodologies reported in the literature.
Synthesis of 6-Nitroquinazolin-4(3H)-one
A common route for the synthesis of 6-nitroquinazolin-4(3H)-one involves the nitration of quinazolin-4(3H)-one.
-
Dissolution: Quinazolin-4(3H)-one is dissolved in concentrated sulfuric acid.
-
Nitration: A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise to the solution while maintaining a low temperature (e.g., not higher than 303 K) with vigorous stirring.[7]
-
Reaction: The reaction mixture is stirred for a specified period at controlled temperatures.
-
Precipitation and Recrystallization: The reaction mixture is poured into ice water to precipitate the product. The resulting solid is filtered, washed, dried, and recrystallized from a suitable solvent like ethanol to yield pure 6-nitroquinazolin-4(3H)-one.[7]
Reduction of 6-Nitroquinazolin-4(3H)-one to 6-Aminoquinazolin-4(3H)-one
The nitro group of 6-nitroquinazolin-4(3H)-one can be reduced to an amino group to yield 6-aminoquinazolin-4(3H)-one.
-
Reduction Reaction: 6-nitroquinazolin-4(3H)-one is treated with a reducing agent such as stannous chloride (SnCl2·2H2O) in the presence of concentrated hydrochloric acid and ethanol.[7][8]
-
Neutralization and Precipitation: The reaction mixture is heated, and after completion, it is diluted with water and neutralized with a base (e.g., 10% sodium hydroxide or ammonia) to precipitate the product.[7]
-
Purification: The precipitated 6-aminoquinazolin-4(3H)-one is filtered, washed, and dried.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (quinazolinone derivatives) and a control (e.g., vehicle, standard drug) for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by quinazolinone derivatives and a general experimental workflow for their evaluation.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 7-amino-6-nitro-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 7-amino-6-nitro-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of this molecule is not extensively documented, necessitating a rational design of synthetic pathways based on established chemical principles and analogous reactions reported in the literature. This document outlines two plausible synthetic strategies, presenting a detailed examination of each, including proposed experimental protocols, and a comparison of their theoretical advantages and disadvantages.
Introduction to Synthetic Strategies
Two primary retrosynthetic approaches have been devised for the synthesis of this compound.
Route 1: Late-Stage Amination via Nucleophilic Aromatic Substitution. This strategy involves the initial construction of a 7-halo-6-nitro-3H-quinazolin-4-one intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the C7 position. This approach benefits from the activation of the C7 position by the electron-withdrawing nitro group at C6.
Route 2: Early Introduction of Nitrogen Functionality and Subsequent Cyclization. This pathway commences with a suitably substituted anthranilic acid derivative, possessing the required amino and nitro functionalities, which is then cyclized to form the quinazolinone ring system. This approach is more convergent but is highly dependent on the availability of the specific anthranilic acid precursor.
Visualizing the Synthetic Pathways
The logical flow of each proposed synthetic route is depicted below using Graphviz diagrams.
Caption: Proposed Synthetic Pathway for Route 1.
Caption: Proposed Synthetic Pathway for Route 2.
Route 1: Late-Stage Amination via Nucleophilic Aromatic Substitution
This route is a multi-step process that builds the quinazolinone core and then introduces the key functional groups.
Step 1: Synthesis of 7-Fluoro-3H-quinazolin-4-one
The synthesis commences with the cyclization of 2-amino-4-fluorobenzoic acid with formamide.
Step 2: Nitration of 7-Fluoro-3H-quinazolin-4-one
The subsequent step involves the regioselective nitration at the C6 position, which is directed by the existing substituents and activated by the reaction conditions. A detailed procedure for a similar nitration has been reported.[1]
Step 3: Amination of 7-Fluoro-6-nitro-3H-quinazolin-4-one
The final step is a nucleophilic aromatic substitution of the fluorine atom at C7 with an amino group. The electron-withdrawing effect of the nitro group at the ortho position facilitates this substitution. While a direct amination of this specific substrate is not explicitly documented, the successful substitution with a sulfur nucleophile provides strong evidence for its feasibility.[2]
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Fluoro-3H-quinazolin-4-one A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and formamide (10 equivalents) is heated at 180-190 °C for 4 hours. The reaction mixture is then cooled to room temperature, and the solid precipitate is collected by filtration, washed with water, and dried to afford 7-fluoro-3H-quinazolin-4-one.
Step 2: Synthesis of 7-Fluoro-6-nitro-3H-quinazolin-4-one To a stirred mixture of concentrated sulfuric acid (4 parts) and fuming nitric acid (4 parts), 7-fluoro-3H-quinazolin-4-one (1 part) is added portion-wise, maintaining the temperature below 40 °C. The reaction mixture is then heated to 100 °C for 1 hour. After cooling, the mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with cold water until neutral, and dried to yield 7-fluoro-6-nitro-3H-quinazolin-4-one.[3]
Step 3: Synthesis of this compound A solution of 7-fluoro-6-nitro-3H-quinazolin-4-one (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is treated with an excess of an ammonia source (e.g., a saturated solution of ammonia in the solvent, or an ammonium salt in the presence of a non-nucleophilic base). The reaction is heated under pressure in a sealed vessel at a temperature ranging from 120 to 160 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Route 2: Early Introduction of Nitrogen Functionality and Subsequent Cyclization
This approach aims to construct the target molecule from a pre-functionalized anthranilic acid derivative.
Step 1: Synthesis of 2,5-Diamino-4-nitrobenzoic Acid
This is the most critical and challenging step of this route. The synthesis of this specific isomer of diaminonitrobenzoic acid is not well-documented. A potential, yet unproven, approach could involve the dinitration of a protected 2,5-diaminobenzoic acid derivative, followed by selective reduction of one nitro group. Alternatively, a multi-step synthesis starting from a commercially available nitrobenzoic acid derivative would be required. A patent for the synthesis of the isomeric 2,4-diaminobenzoic acid involves the reduction of 2-amino-4-nitrobenzoic acid, suggesting that similar strategies could be explored.[1]
Step 2: Cyclization to form this compound
Assuming the successful synthesis of the key anthranilic acid intermediate, the final step would be a well-established cyclization reaction with formamide at elevated temperatures to construct the quinazolinone ring.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,5-Diamino-4-nitrobenzoic Acid This step requires significant research and development to establish a reliable synthetic procedure.
Step 2: Synthesis of this compound A mixture of 2,5-diamino-4-nitrobenzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated at 180-200 °C for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting solid is triturated with water, filtered, and washed to afford the crude product. Purification is achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Comparison of Synthetic Routes
| Feature | Route 1: Late-Stage Amination | Route 2: Early Introduction of Nitrogen |
| Starting Materials | Readily available (2-amino-4-fluorobenzoic acid) | Not commercially available and requires a multi-step synthesis (2,5-diamino-4-nitrobenzoic acid) |
| Number of Steps | 3 steps from the substituted benzoic acid | Potentially more than 3 steps, including the synthesis of the key intermediate |
| Key Challenge | Optimization of the final amination step for high yield and purity. | Development of a viable synthetic route to the specifically substituted anthranilic acid. |
| Feasibility | High, based on analogous and well-established reactions. | Low to moderate, due to the synthetic challenge of the starting material. |
| Potential Yield | Moderate to good, with potential for optimization. | Highly dependent on the efficiency of the synthesis of the starting material. |
| Scalability | Likely scalable, as the individual steps are common industrial processes. | Potentially limited by the scalability of the starting material synthesis. |
Conclusion
Based on the available chemical literature, Route 1, involving a late-stage amination via nucleophilic aromatic substitution, appears to be the more feasible and practical approach for the synthesis of this compound. The starting materials are accessible, and the proposed reaction sequence follows well-established and predictable chemical transformations. While the final amination step may require optimization, the strong activation provided by the adjacent nitro group suggests a high probability of success.
Route 2, although more convergent in its final step, is significantly hampered by the lack of a known and efficient synthesis for the required 2,5-diamino-4-nitrobenzoic acid. The development of a robust synthesis for this key intermediate would be a substantial research project in itself.
For researchers and drug development professionals seeking to synthesize this compound, focusing on the optimization of the amination of 7-fluoro-6-nitro-3H-quinazolin-4-one is the recommended strategy. Further investigation into various ammonia sources, catalysts, and reaction conditions for the final SNAr step is warranted to develop a high-yielding and scalable process.
References
Validating the Purity of 7-amino-6-nitro-3H-quinazolin-4-one: A Comparative HPLC Guideline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 7-amino-6-nitro-3H-quinazolin-4-one. The presented protocols and data are designed to offer an objective performance comparison, supported by detailed experimental methodologies, to aid in the selection of an optimal analytical strategy.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active quinazolinone derivatives. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for accurate preclinical and clinical assessments. This guide outlines a primary reverse-phase HPLC (RP-HPLC) method and compares it with alternative approaches, providing the necessary protocols and expected performance data to facilitate robust purity testing and method validation in a research and development setting.
Comparative Analysis of HPLC Methods
The primary method proposed is a stability-indicating RP-HPLC method utilizing a C18 stationary phase. This is compared with two alternative methods: a second RP-HPLC method with a different mobile phase modifier and a normal-phase HPLC (NP-HPLC) method. The choice of a C18 column is based on its wide applicability and effectiveness in separating aromatic and moderately polar compounds.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method 1 (Proposed RP-HPLC) | Method 2 (Alternative RP-HPLC) | Method 3 (NP-HPLC) |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | C18 (5 µm, 4.6 x 250 mm) | Silica (5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 20 mM Phosphate Buffer (pH 3.0)B: Methanol | A: HexaneB: Isopropanol |
| Gradient | 10-90% B in 20 min | 20-80% B in 20 min | 5-50% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection (UV) | 254 nm | 254 nm | 254 nm |
| Run Time | 30 min | 30 min | 25 min |
| Resolution (API/Impurity A) | > 2.0 | > 1.8 | > 1.5 |
| Tailing Factor (API) | < 1.2 | < 1.4 | < 1.8 |
| Throughput | Moderate | Moderate | Higher |
| Method Robustness | High | High | Moderate |
| Solvent Waste | Aqueous/Organic | Aqueous/Organic | Organic |
Impurity A refers to the 6-nitro-3H-quinazolin-4-one precursor.
Experimental Protocols
Detailed methodologies for the proposed RP-HPLC method and the forced degradation study are provided below.
Proposed RP-HPLC Method for Purity Determination
This method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, UV-Vis detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
Forced Degradation Study Protocol
To validate the stability-indicating nature of the proposed HPLC method, forced degradation studies are essential. These studies intentionally stress the sample to generate potential degradation products.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration for HPLC analysis.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where this compound could be investigated.
Caption: Workflow for HPLC Purity Validation.
Caption: Hypothetical Inhibition of a Signaling Pathway.
Benchmarking Novel Quinazolinone Derivatives Against Established Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse biological activities. This guide provides a comparative analysis of emerging quinazolinone derivatives, with a focus on the structural class of 7-amino-6-nitro-3H-quinazolin-4-one, against established drugs in key therapeutic areas. By presenting experimental data, detailed protocols, and pathway visualizations, we aim to equip researchers with the necessary information to evaluate the potential of these novel compounds in drug discovery pipelines.
Anticancer Activity: Quinazolinones vs. Tyrosine Kinase Inhibitors
Quinazolinone derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cell signaling pathways, such as tyrosine kinases.[1][2] This section benchmarks the in vitro cytotoxicity of novel quinazolinone compounds against established tyrosine kinase inhibitors, Lapatinib and Erlotinib.
Table 1: In Vitro Cytotoxicity (IC50 µM) of Quinazolinone Derivatives Against Human Cancer Cell Lines
| Compound Class | Derivative Example | MCF-7 (Breast) | A2780 (Ovarian) | EGFR Inhibition | VEGFR-2 Inhibition | CDK2 Inhibition |
| Quinazolin-4(3H)-one Esters | 2i | - | 0.49 ± 0.08 | 0.097 ± 0.019 | - | 0.173 ± 0.012 |
| Quinazolin-4(3H)-one Hydrazides | 3i | - | 0.14 ± 0.05 | 0.181 ± 0.011 | - | 0.177 ± 0.032 |
| Established Drugs | Lapatinib | - | 11.11 ± 1.03 | - | - | - |
| Erlotinib | - | - | 0.056 ± 0.012 | - | - |
Data synthesized from multiple studies on quinazolinone derivatives.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The assessment of in vitro cytotoxicity of the synthesized compounds was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A2780) are seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: EGFR and VEGFR Inhibition
Many quinazolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by quinazolinone derivatives.
Antimicrobial Activity: A New Frontier for Quinazolinones
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Certain quinazolinone derivatives have displayed promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
Table 2: Minimum Inhibitory Concentration (MIC) of 2-(amino)quinazolin-4(3H)-one Derivatives
| Compound | Substituent (R) | MIC50 (µM) vs. S. aureus ATCC25923 | MIC50 (µM) vs. MRSA USA300 JE2 |
| 6l | 7-chloro | 1.0 | 0.6 |
| 6y | 3,4-difluorobenzylamine | 0.36 | 0.02 |
Data from a study on 2-(amino)quinazolin-4(3H)-one derivatives.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., S. aureus, MRSA) is prepared to a concentration of approximately 5 × 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Drug Discovery
The process of discovering and validating novel antimicrobial agents involves a series of sequential steps, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the discovery and evaluation of new antimicrobial agents.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 7-amino-6-nitro-3H-quinazolin-4-one: A Guide for Laboratory Personnel
Essential guidance for the safe handling and disposal of 7-amino-6-nitro-3H-quinazolin-4-one, a heterocyclic compound with potential biological activity, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical structure, which includes nitro and amino functional groups on a quinazolinone scaffold, this compound should be treated as hazardous waste. Proper disposal protocols are imperative to mitigate risks to personnel and the environment.
Researchers and drug development professionals must adhere to stringent safety measures when managing the disposal of this compound. The procedures outlined below are based on best practices for handling nitroaromatic and heterocyclic chemical waste.
Summary of Potential Hazards
The inherent risks associated with this compound are derived from its constituent chemical moieties. The following table summarizes the potential hazards.
| Hazard Category | Associated Functional Group | Potential Risks |
| Toxicity | Nitroaromatic, Aromatic Amine | May be harmful if ingested, inhaled, or absorbed through the skin. Nitroaromatic compounds are known for their potential toxicity and mutagenicity. |
| Flammability | Nitro Compound | While not all nitro compounds are explosive, many are flammable and can be reactive. |
| Environmental Hazard | Nitroaromatic | Can be toxic to aquatic life and may persist in the environment. Discharge into drains or the environment must be avoided.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
3. Labeling of Waste Container:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Flammable")
-
The date of accumulation start
-
The name of the principal investigator or laboratory supervisor
-
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be well-ventilated, away from sources of ignition, and separate from incompatible chemicals.
5. Disposal Request and Manifest:
-
Once the waste container is full or has reached the storage time limit according to institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste manifest paperwork accurately, providing the full chemical name and hazard information.
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 7-amino-6-nitro-3H-quinazolin-4-one
Essential Safety and Handling Guide for 7-amino-6-nitro-3H-quinazolin-4-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar chemical structures and hazardous compounds.
Disclaimer: No specific safety data sheet (SDS) for this compound was located. The following guidance is a synthesis of information from SDSs of structurally related compounds, including quinazolinones and nitroanilines, and general laboratory safety protocols. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to consult with your institution's environmental health and safety (EHS) department.
Hazard Assessment
Based on the functional groups present (amino, nitro, quinazolinone), this compound is anticipated to have the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2]
-
Organ Toxicity: Potential for specific target organ toxicity with repeated exposure.[1]
-
Environmental Hazard: Potentially toxic to aquatic life.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for various tasks.
| Task | Recommended Personal Protective Equipment |
| Weighing and Transferring Solid | - Gloves: Two pairs of powder-free nitrile chemotherapy gloves meeting ASTM D6978 standard.[3][4][5] The outer glove should be removed and disposed of immediately after handling. - Gown: Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5][6] - Eye/Face Protection: Tightly fitting safety goggles and a face shield.[3][7] - Respiratory Protection: An N95 or higher-rated respirator is recommended, especially when handling powders outside of a certified chemical fume hood.[6][8] - Head/Foot Protection: Disposable head/hair cover and shoe covers.[3][6] |
| Handling Solutions | - Gloves: Two pairs of powder-free nitrile gloves.[5][9] - Gown: Disposable, low-permeability gown.[5] - Eye/Face Protection: Safety goggles.[7] |
| Waste Disposal | - Gloves: Two pairs of powder-free nitrile gloves.[5] - Gown: Disposable, low-permeability gown.[5] - Eye/Face Protection: Safety goggles.[7] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation and Weighing:
- Designate a specific area within the fume hood for handling this compound.
- Before starting, ensure all necessary PPE is donned correctly.
- To minimize dust generation, handle the solid carefully.
- Use a dedicated set of spatulas and weighing paper.
- Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.
2. Dissolving the Compound:
- Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
- If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent aerosolization or evaporation.
3. Experimental Use:
- Keep all containers of the compound tightly closed when not in use.[9]
- Avoid direct contact with the skin and eyes.[7]
- After handling, wash hands thoroughly with soap and water, even after removing gloves.[5]
Emergency Procedures
Spill Response:
-
Small Spills (<1g or <100mL of dilute solution):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS department immediately.
-
Prevent entry into the affected area.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, gowns, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.[11]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and compatible hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.[11]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area.[12]
-
Keep containers closed except when adding waste.[11]
-
Arrange for waste pickup by your institution's EHS department in a timely manner.
Visualized Workflows
The following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
- 1. geneseo.edu [geneseo.edu]
- 2. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. osha.gov [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. echemi.com [echemi.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. 6-AMINO-3H-QUINAZOLIN-4-ONE - Safety Data Sheet [chemicalbook.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
